molecular formula C8H15N3OS B13635590 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol

5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol

Numéro de catalogue: B13635590
Poids moléculaire: 201.29 g/mol
Clé InChI: VVVQHTUYVUGBHD-UHFFFAOYSA-N
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Description

5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is a functionalized 1,2,4-triazole-3-thiol derivative offered for investigational purposes in chemical biology and drug discovery. The 1,2,4-triazole-3-thiol core is a privileged scaffold in medicinal chemistry, known for its versatile binding modes and significant pharmacological potential . Research on analogous compounds has demonstrated a broad spectrum of biological activities, making this chemical class a valuable template for developing new therapeutic agents . Derivatives have shown promise as anticancer agents in studies against various cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma, with some compounds identified to inhibit cancer cell migration . Furthermore, the 1,2,4-triazole-3-thiol scaffold exhibits antimicrobial properties, with research indicating efficacy against a range of bacterial and fungal pathogens . The presence of multiple nucleophilic centers in its structure—including sulfur and nitrogen atoms—provides broad opportunities for chemical modification and interaction with biological targets . This compound is presented as a key intermediate for researchers synthesizing novel molecules for activity screening, mechanism of action studies, and material science applications. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Propriétés

Formule moléculaire

C8H15N3OS

Poids moléculaire

201.29 g/mol

Nom IUPAC

4-(2-methoxyethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H15N3OS/c1-6(2)7-9-10-8(13)11(7)4-5-12-3/h6H,4-5H2,1-3H3,(H,10,13)

Clé InChI

VVVQHTUYVUGBHD-UHFFFAOYSA-N

SMILES canonique

CC(C)C1=NNC(=S)N1CCOC

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol: Physicochemical Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The landscape of modern drug discovery is continually evolving, with a persistent demand for novel heterocyclic scaffolds that can serve as foundational frameworks for the development of new therapeutic agents. Among these, the 1,2,4-triazole-3-thiol moiety has garnered significant attention from medicinal chemists. This is due to its versatile chemical nature and its presence in a wide array of compounds exhibiting diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This technical guide focuses on a specific, yet under-documented derivative, 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol . The strategic incorporation of an isopropyl group at the 5-position and a 2-methoxyethyl substituent at the 4-position of the triazole ring is anticipated to modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physical and chemical properties of this compound, alongside a detailed exploration of its synthetic routes.

Physicochemical Properties

While comprehensive experimental data for 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is not extensively available in the public domain, we can infer its key physicochemical characteristics based on the well-established chemistry of the 1,2,4-triazole-3-thiol scaffold and its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H15N3OSBased on the chemical structure.
Molecular Weight 201.29 g/mol Calculated from the molecular formula.
Physical State Likely a crystalline solid at room temperature.Similar 1,2,4-triazole-3-thiol derivatives are reported as solids.[1][2]
Melting Point Expected to be in the range of 100-200 °C.The melting point will be influenced by the purity and crystalline form. For comparison, 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has a melting point of 165-167 °C.[1][2]
Solubility Expected to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Limited solubility in water is anticipated.The presence of the polar triazole ring and the thiol group suggests solubility in polar solvents, while the isopropyl and methoxyethyl groups may limit aqueous solubility.
Tautomerism Exists in thione-thiol tautomeric forms.This is a characteristic feature of 1,2,4-triazole-3-thiols, where the proton can reside on either the sulfur atom (thiol form) or a nitrogen atom of the triazole ring (thione form).

Chemical Properties and Reactivity

The chemical behavior of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is dictated by the interplay of its functional groups: the triazole ring, the thiol group, the isopropyl substituent, and the methoxyethyl side chain.

  • Acidity of the Thiol Group: The thiol group (-SH) is acidic and can be deprotonated by a base to form a thiolate anion. This anion is a potent nucleophile and can readily participate in various S-alkylation and S-acylation reactions, providing a convenient handle for further molecular elaboration.

  • Reactions of the Triazole Ring: The 1,2,4-triazole ring is generally stable but can undergo electrophilic substitution reactions under certain conditions. The nitrogen atoms of the ring also possess basic properties and can be protonated or alkylated.

  • Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.

Synthetic Pathway

The synthesis of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol can be achieved through a well-established multi-step synthetic sequence, which is a common strategy for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[3][4][5][6] The general approach involves the initial formation of a thiosemicarbazide intermediate followed by cyclization.

Synthesis_Pathway cluster_0 Step 1: Acyl Isothiocyanate Formation cluster_1 Step 2: Thiosemicarbazide Synthesis cluster_2 Step 3: Cyclization A Isovaleric Acid C Isovaleryl Chloride A->C SOCl2 B Thionyl Chloride E Isovaleryl Isothiocyanate C->E NH4SCN D Ammonium Thiocyanate G 1-Isovaleryl-4-(2-methoxyethyl)thiosemicarbazide E->G H2N(CH2)2OCH3 F 2-Methoxyethylamine I 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol G->I NaOH, Reflux H Sodium Hydroxide (aq)

Figure 1: Proposed synthetic pathway for 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol.

Experimental Protocol

Step 1: Synthesis of 1-Isovaleryl-4-(2-methoxyethyl)thiosemicarbazide (G)

  • To a stirred solution of isovaleric acid (1.0 eq) in an anhydrous solvent such as dichloromethane, slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude isovaleryl chloride.

  • In a separate flask, dissolve ammonium thiocyanate (1.1 eq) in acetone and add the crude isovaleryl chloride dropwise at room temperature.

  • Stir the mixture for 1-2 hours. The formation of isovaleryl isothiocyanate can be monitored by TLC.

  • To the in-situ generated isovaleryl isothiocyanate, add a solution of 2-methoxyethylamine (1.0 eq) in acetone dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried to afford 1-isovaleryl-4-(2-methoxyethyl)thiosemicarbazide.

Step 2: Synthesis of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (I)

  • Suspend the 1-isovaleryl-4-(2-methoxyethyl)thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2 M, 5-10 eq).

  • Heat the mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.

  • After completion of the reaction, cool the mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with a dilute acid (e.g., 1 M HCl or acetic acid) to a pH of 5-6.

  • The precipitated product is filtered, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield pure 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol.[1][2]

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the methoxyethyl group (two triplets and a singlet for the methoxy protons), and a broad singlet for the thiol proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all eight carbon atoms in the molecule, including the C=S carbon of the thione tautomer.

  • IR Spectroscopy: The infrared spectrum would likely exhibit a broad absorption band for the N-H stretching of the thione tautomer and a weaker S-H stretching band for the thiol tautomer. Characteristic C=N and C=S stretching vibrations are also expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry.[3] The title compound, with its unique substitution pattern, could be a valuable building block for the synthesis of novel bioactive molecules. The presence of the reactive thiol group allows for the facile introduction of various substituents, enabling the generation of a library of derivatives for biological screening. Potential areas of investigation include:

  • Antimicrobial and Antifungal Agents: Many 1,2,4-triazole derivatives have demonstrated potent activity against a range of microbial and fungal pathogens.[7][8]

  • Anticancer Agents: The triazole nucleus is a key component of several anticancer drugs.

  • Enzyme Inhibitors: The thiol group can act as a coordinating ligand for metal ions in the active sites of metalloenzymes, making this class of compounds interesting candidates for enzyme inhibitor design.

Safety and Handling

While a specific safety data sheet for 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is not available, general precautions for handling similar sulfur-containing heterocyclic compounds should be followed.[9][10][11]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[12]

  • Avoid contact with skin and eyes.[12] In case of contact, wash the affected area immediately with plenty of water.

  • Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol represents a promising, yet underexplored, scaffold for the development of novel chemical entities with potential therapeutic applications. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible and detailed synthetic route, and an outlook on its potential applications. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery, facilitating further investigation into this intriguing class of heterocyclic compounds.

References

  • Asiri, A. M. 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. Molbank2003 , 2003, M280. [Link]

  • MDPI. 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. [Link]

  • Watson International Ltd. Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol. [Link]

  • Plekhova, O., et al. Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry2024 , 22(1), 4-19. [Link]

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH2025 . [Link]

  • Popova, E., et al. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules2025 , 30(22), 5035. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

  • Yüksek, H., et al. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry2018 , 5(3), 1145-1154. [Link]

  • ChemRadar. 5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOLE-3-THIOL CAS#603981-94-8. [Link]

  • Sabale, P. M., & Mehta, P. SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry2013 , 23, 149-154. [Link]

  • ResearchGate. Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. [Link]

  • ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

  • LookChem. 5-(4-chloro-phenyl)-4-(2-methoxy-ethyl)-4h-[10]triazole-3-thiol sds. [Link]

Sources

Engineering 1,2,4-Triazole-3-thiol Scaffolds: A Technical Guide to Therapeutic Applications and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly functionalized, multi-target heterocycles, the 1,2,4-triazole-3-thiol scaffold has emerged as a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—specifically its polarity, robust metabolic stability, and capacity for tautomerism (thiol-thione)—enable it to act as a versatile bioisostere for amide and ester bonds[1]. This technical guide synthesizes the latest pharmacological data and provides field-proven, self-validating synthetic protocols for researchers developing novel triazole-based therapeutics.

Structural & Pharmacophoric Rationale

The intrinsic value of the 1,2,4-triazole-3-thiol core lies in its precise spatial arrangement of nitrogen and sulfur heteroatoms. The triazole ring provides multiple hydrogen-bond donor and acceptor sites, facilitating deep anchoring within target protein pockets (e.g., kinase ATP-binding sites)[2]. Concurrently, the incorporation of the thiol/thione moiety significantly enhances the lipophilicity of the molecule compared to the parent triazole, dramatically improving cellular permeability and pharmacological profiling[2].

Therapeutic Domains & Mechanistic Insights

Oncology: Kinase Modulation and Cytotoxicity

1,2,4-Triazole-3-thiols exhibit profound anticancer activity, primarily through the modulation of deregulated kinase networks. Recent structural optimizations, such as the synthesis of hydrazone derivatives bearing oxindole or isatin moieties, have yielded compounds with potent cytotoxicity against aggressive cell lines[2].

  • Mechanistic Causality: The triazole-thiol core mimics the purine ring of ATP. By occupying the ATP-binding cleft of kinases (such as LATS kinase in the Hippo signaling pathway), these derivatives inhibit phosphorylation cascades, downregulating cell proliferation and upregulating apoptosis[2].

  • Efficacy: Hybrid compounds, such as 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, have demonstrated exceptional efficacy against MCF-7 breast cancer cells, a finding rigorously validated by Density Functional Theory (DFT) and molecular docking[3].

Infectious Diseases: Antimicrobial and Antifungal Efficacy

The rise of multi-drug resistant (MDR) pathogens has accelerated the development of mercapto-triazole hybrids.

  • Antibacterial: When hybridized with fluoroquinolones (e.g., norfloxacin), 1,2,4-triazole derivatives exhibit superior efficacy against both Gram-positive and Gram-negative bacteria by synergistically disrupting DNA gyrase while maintaining host biocompatibility[3].

  • Antifungal: The union of 4,5-dihydroimidazole and [1,2,4]triazole nuclei results in highly potent antifungal agents. For example, 7-(4-chlorophenyl)-5H-6,7-dihydroimidazo[2,1-c][1,2,4]triazole-3-thiol demonstrated an MIC of 30.9 μM against C. albicans, outperforming the clinical standard miconazole[4].

  • Antitubercular: Thiazole-fused triazole-3-thiols (e.g., Compound 23) have shown significant activity against M. tuberculosis H37Rv, driven by the enhanced cell-wall penetration afforded by the lipophilic thiazole-triazole union[4].

Anti-inflammatory and Neurological Targeting

Beyond cytotoxicity, the triazole-3-thiol scaffold is highly effective in neuro-modulation and inflammation. 4-amino-4H-1,2,4-triazole derivatives interact directly with the GABA-A receptor, providing anticonvulsant properties that outperform phenytoin in in vivo models[3]. In inflammatory models, compounds containing a 1,3,4-thiadiazine fragment achieved 91% inhibition of edema, significantly surpassing the 82% inhibition achieved by ibuprofen[3].

Quantitative Biological Activity Summary

The following table summarizes the comparative efficacy of key 1,2,4-triazole-3-thiol derivatives against clinical standards:

Derivative Class / CompoundTarget / Disease ModelClinical StandardObserved Activity (MIC / IC50 / % Inhibition)
Hydrazone-triazole-3-thiol hybrids Triple-negative breast cancer (MDA-MB-231)DoxorubicinEC50: 2–17 µM[2]
Dihydroimidazo-triazole-3-thiol Candida albicans (Fungal)MiconazoleMIC: 30.9 μM[4]
Thiazolyl-triazole-3-thiol M. tuberculosis H37RvIsoniazidMIC: 8 μg/mL[4]
1,3,4-thiadiazine-triazole-3-thiol Carrageenan-induced edemaIbuprofen91% Inhibition[3]

Synthetic Workflows & Experimental Protocols

Protocol: Direct Synthesis via PPE-Mediated Cyclodehydration

Objective: Synthesize 1,2,4-triazole-3-thiol derivatives directly from thiosemicarbazides and carboxylic acids.

  • Reagent Preparation: Dissolve 10 mmol of the target carboxylic acid and 10 mmol of thiosemicarbazide in 20 mL of anhydrous chloroform.

  • Acylation (Step 1): Add 5 mL of Polyphosphate Ester (PPE) to the solution. Transfer the mixture to a Teflon-lined hydrothermal reaction vessel.

  • Thermal Activation: Seal the vessel and heat at 90 °C for 4-6 hours.

    • Causality: The elevated temperature and autogenous pressure within the hydrothermal reactor lower the activation energy for acylation. PPE acts as a mild, highly efficient dehydrating agent, preventing the formation of unwanted side-products[5].

  • Alkaline Cyclodehydration (Step 2): Cool the vessel to room temperature and evaporate the chloroform under reduced pressure. Resuspend the crude hydrazinecarbothioamide intermediate in 20 mL of 10% aqueous KOH solution.

  • Reflux & Ring Closure: Reflux the basic solution for 2 hours.

    • Causality: The highly basic environment deprotonates the intermediate, increasing the nucleophilicity of the nitrogen atom. This thermodynamically drives the intramolecular nucleophilic attack, forcing the closure of the 1,2,4-triazole ring[5].

  • Self-Validating Precipitation: Cool the solution in an ice bath and acidify dropwise to pH 3-4 using 1M HCl.

    • Validation Check: The immediate formation of a solid precipitate visually confirms successful cyclodehydration. Uncyclized intermediates remain soluble or degrade at this pH.

  • Purification: Filter the precipitate, wash thoroughly with cold distilled water, and recrystallize from ethanol to achieve high purity (>85% yield)[5].

Pathway & Workflow Visualizations

SynthesisWorkflow A Thiosemicarbazide + Carboxylic Acid B Acylation (PPE, Chloroform, 90°C) A->B C Intermediate: Hydrazinecarbothioamide B->C D Cyclodehydration (10% aq. KOH, Reflux) C->D E Acidification (HCl, pH 3-4) & Recrystallization D->E F Pure 1,2,4-Triazole-3-thiol Derivative E->F

One-pot synthesis workflow of 1,2,4-triazole-3-thiols via PPE-mediated cyclodehydration.

MechanismPathway T 1,2,4-Triazole-3-thiol Hybrid Compound K Kinase Targets (e.g., LATS) T->K Inhibits H Hippo Signaling Pathway K->H Modulates A Apoptosis & Growth Arrest H->A Upregulates P Cell Proliferation H->P Downregulates

Pharmacological mechanism of triazole-3-thiols modulating kinase pathways in oncology.

Future Perspectives in Drug Development

The 1,2,4-triazole-3-thiol scaffold remains a highly privileged structure. Future drug development should focus on rational drug design utilizing molecular hybridization—fusing the triazole-thiol core with other active pharmacophores (like piperazines or oxindoles) to overcome multi-drug resistance and minimize off-target toxicity. Furthermore, leveraging computational docking to pre-validate kinase binding affinities will drastically reduce attrition rates in the preclinical pipeline.

References

  • Title: Current research trends of 1,2,4-triazole derivatives biological activity (literature review) Source: researchgate.net URL: 3

  • Title: A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives Source: rjptonline.org URL: 4

  • Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: nih.gov URL: 5

  • Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs Source: nih.gov URL: 1

  • Title: The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids Source: nih.gov URL: 2

  • Title: Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity Source: researchgate.net URL: Link

  • Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: mdpi.com URL: Link

Sources

Strategic Development of 1,2,4-Triazole-3-Thiol Derivatives in Medicinal Chemistry: Synthesis, SAR, and Biological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous evolution of drug resistance and the multifactorial nature of modern diseases demand the development of highly versatile, privileged pharmacophores. Among azaheterocycles, the 1,2,4-triazole-3-thiol scaffold has emerged as a cornerstone in medicinal chemistry. This whitepaper provides an in-depth technical analysis of 1,2,4-triazole-3-thiol derivatives, detailing the rationale behind their structural advantages, modern synthetic methodologies, and their structure-activity relationships (SAR) across oncology and infectious diseases.

The Pharmacophore Rationale: Why 1,2,4-Triazole-3-Thiol?

The 1,2,4-triazole ring is a highly stable, rigid, five-membered heterocycle. Its distinct dipole character and inherent hydrogen-bonding capacity allow it to interact with diverse biological receptors with exceptional affinity (1)[1].

Incorporating a sulfur atom at the 3-position introduces a critical dynamic: thiol-thione tautomerism . While the thione form often predominates in physiological solutions, the compound can react and bind through the thiol form depending on the microenvironment's pH. This sulfur substitution significantly enhances the lipophilicity of the scaffold, improving cell membrane permeability. Furthermore, the sulfur atom acts as a potent soft nucleophile, enabling robust metal coordination within the active sites of metalloenzymes (such as lanosterol 14α-demethylase in fungi) (2)[2].

Synthetic Methodologies & Workflows

Historically, synthesizing 1,2,4-triazole-3-thiols relied on multi-step reactions involving the condensation of hydrazides with isothiocyanates. However, modern green chemistry approaches favor the direct condensation of thiosemicarbazides with carboxylic acids using polyphosphate ester (PPE) as a mediator (3)[3].

SynthesisWorkflow A Thiosemicarbazide + Carboxylic Acid B Acylation (PPE, CHCl3, 90°C) Intermediate Formation A->B C Cyclodehydration (KOH, H2O, 90°C, 4h) B->C D Acidification (HCl, pH ~6) Precipitation C->D E 1,2,4-Triazole-3-thiol Derivatives D->E

Synthetic workflow of 1,2,4-triazole-3-thiols via PPE-mediated cyclodehydration.

Protocol 1: PPE-Mediated Synthesis of 1,2,4-Triazole-3-Thiols

This protocol is designed as a self-validating system, ensuring high yield and analytical purity before biological testing.

  • Acylation: Combine equimolar amounts of thiosemicarbazide and the target carboxylic acid in chloroform (CHCl3). Add polyphosphate ester (PPE) and heat in a hydrothermal vessel at 90°C.

    • Causality: PPE acts as a highly efficient, mild dehydrating agent. Unlike harsh mineral acids, PPE drives the formation of the amide bond (acylation) without degrading sensitive functional groups on the carboxylic acid.

  • Cyclodehydration: Isolate the intermediate and suspend it in an aqueous potassium hydroxide (KOH) solution. Stir at 90°C for 4 hours.

    • Causality: The basic environment deprotonates the intermediate, promoting an intramolecular nucleophilic attack by the hydrazine nitrogen onto the thiocarbonyl carbon, effectively closing the triazole ring.

  • Acidification & Precipitation: Cool the reaction to room temperature and carefully add dilute HCl until the pH reaches ~6.

    • Causality: In basic media, the product exists as a highly soluble thiolate anion. Adjusting the pH to 6 protonates the sulfur, shifting the equilibrium to the neutral thiol/thione tautomer. This drastically reduces aqueous solubility, forcing the product to precipitate for easy filtration.

  • Validation: Monitor reaction completion via TLC. Confirm the final structure using 1H-NMR (look for the characteristic -SH/-NH tautomeric broad singlet around 13.0–14.0 ppm) and Mass Spectrometry.

Biological Profiling & Structure-Activity Relationships (SAR)

The versatility of the 1,2,4-triazole-3-thiol core allows it to be decorated with various functional groups (e.g., Schiff bases, hydrazones, eugenol hybrids) to target specific pathologies.

  • Antimicrobial Activity: Derivatives exhibit potent activity against resistant bacterial and fungal strains. For instance, naphthyridinone hybrids act as structural surrogates of nalidixic acid, selectively inhibiting E. coli DNA gyrase (1)[1].

  • Anticancer Activity: Hydrazone-bearing derivatives and eugenol hybrids have demonstrated remarkable cytotoxicity against triple-negative breast cancer (MDA-MB-231) and prostate cancer (PC-3) lines (4)[4]. Mechanistically, these compounds often act as dual inhibitors, targeting both COX-2 and specific kinases (e.g., LATS kinase) to disrupt tumor proliferation (5)[5].

MechanismOfAction A 1,2,4-Triazole-3-thiol Pharmacophore B Target Interaction (H-bonding, Dipole, Metal Coordination) A->B C Enzyme Inhibition (e.g., COX-2, DNA Gyrase) B->C D Disruption of Cellular Signaling / Replication C->D E Apoptosis / Cell Death (Anticancer/Antimicrobial) D->E

Mechanistic pathway of 1,2,4-triazole-3-thiol derivatives in target inhibition.

Quantitative Data Summary

The following table summarizes the biological efficacy of key 1,2,4-triazole-3-thiol derivatives across different therapeutic targets:

Compound Class / HybridTarget Organism / Cell LinePrimary MechanismPotency (IC₅₀ / MIC)Ref
Eugenol-Triazole Hybrid (Cmpd 10)MDA-MB-231 (Breast Cancer)COX-2 InhibitionIC₅₀: 1.42 μM[5]
Eugenol-Triazole Hybrid (Cmpd 10)COX-2 EnzymeDirect InhibitionIC₅₀: 0.28 μM[5]
Hydrazone-Triazole (Cmpd 18)Melanoma / Breast CancerKinase ModulationEC₅₀: 2.0 - 17.0 μM[4]
Naphthyridinone Hybrid (Cmpd 35c)Escherichia coliDNA Gyrase InhibitionIC₅₀: 3.67 μg/mL[1]
Dihydroimidazo-Triazole (Cmpd 19)Candida albicansFungal DemethylaseMIC: 30.9 μM[2]
Triazolo-Thiadiazine (Cmpd 39c)Escherichia coliCell Wall / DNA TargetMIC: 3.125 μg/mL[1]

In Vitro Biological Evaluation Protocols

To ensure reproducibility and scientific integrity, the evaluation of these compounds requires strict adherence to standardized, self-validating assays.

Protocol 2: MTT Assay for Anticancer Screening
  • Cell Seeding & Recovery: Plate target cancer cells (e.g., MDA-MB-231) at a density of 10⁴ cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: This recovery period allows cells to adhere to the plastic substrate and re-enter the logarithmic phase of growth, ensuring they are metabolically active before drug exposure.

  • Compound Treatment & Controls: Dissolve the synthesized triazole derivatives in pure DMSO to create a master stock. Dilute into culture media to achieve desired concentrations, ensuring the final DMSO concentration is <0.5% v/v. Include a positive control (e.g., Doxorubicin) and a negative vehicle control (0.5% DMSO in media).

    • Causality: Triazole-3-thiols are highly lipophilic and require DMSO for complete dissolution. Capping DMSO at 0.5% prevents solvent-induced cytotoxicity. The vehicle control validates that any observed cell death is strictly due to the drug, while the positive control validates the assay's dynamic range.

  • MTT Addition: After 48 hours of drug exposure, add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring of the MTT reagent, converting the soluble yellow dye into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Measurement: Aspirate the media and add 100 μL of pure DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

    • Causality: The optical density (absorbance) is directly proportional to the number of living cells, allowing for the precise calculation of the IC₅₀ via non-linear regression analysis.

Conclusion

The 1,2,4-triazole-3-thiol scaffold remains a highly privileged structure in medicinal chemistry. By leveraging modern synthetic protocols like PPE-mediated cyclodehydration, researchers can efficiently generate diverse libraries of derivatives. When coupled with rigorous, self-validating biological assays, these compounds continue to yield highly potent candidates for both oncology and infectious disease drug pipelines.

References

  • Title: An insight on medicinal attributes of 1,2,4-triazoles Source: nih.gov URL: [Link]

  • Title: A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives Source: rjptonline.org URL: [Link]

  • Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: nih.gov URL: [Link]

  • Title: The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids Source: nih.gov URL: [Link]

  • Title: New 1,2,4-triazole based eugenol derivatives as antiCOX-2 and anticancer agents Source: d-nb.info URL: [Link]

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Probing the Equilibrium: A Technical Guide to the Theoretical and Computational Study of Triazole-Thiol Tautomerism

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When substituted with a sulfur-containing group, these compounds often exhibit thione-thiol tautomerism, a dynamic equilibrium that critically influences their physicochemical properties, reactivity, and interaction with biological targets.[2] Accurately predicting the predominant tautomeric form under various conditions is paramount for rational drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art theoretical and computational methodologies used to investigate triazole-thiol tautomerism. We delve into the causality behind methodological choices, present a self-validating computational workflow, and detail advanced analyses for extracting deep chemical insights, bridging the gap between theoretical prediction and experimental reality.

Part 1: The Significance of Tautomerism in Triazole-Based Drug Design

Tautomerism, the rapid interconversion of structural isomers through proton migration, is a fundamental concept in chemistry with profound implications for pharmacology. For heterocyclic compounds like 1,2,4-triazoles, the specific tautomer present can dictate hydrogen bonding patterns, molecular shape, lipophilicity, and pKa. These properties, in turn, govern how a drug candidate binds to its target receptor, permeates cell membranes, and is metabolized.

The thione-thiol tautomerism in 3-substituted-1,2,4-triazoles involves the migration of a proton between a ring nitrogen atom and the exocyclic sulfur atom.[2] This gives rise to at least two primary forms: the thione (an amide-like C=S bond) and the thiol (an enol-like C-SH bond). The complexity is compounded by the presence of multiple nitrogen atoms in the triazole ring, leading to several possible N-protonated isomers. Determining which of these tautomers is the most stable, and therefore most abundant at equilibrium, is a non-trivial challenge that computational chemistry is uniquely equipped to address.

Caption: Thione-thiol equilibrium in 1,2,4-triazole-3-thione.

Part 2: The Computational Chemist's Toolkit: Methodological Foundations

Quantum chemical calculations have become indispensable for studying tautomeric equilibria, offering insights that can be difficult to obtain experimentally.[1] The core objective is to accurately compute the energies of all possible tautomers and thereby predict their relative stabilities.

Pillar 1: Density Functional Theory (DFT) - The Workhorse

Expertise & Experience: For systems of this size, Density Functional Theory (DFT) provides the optimal balance of computational cost and accuracy.[1][3] The choice of functional is critical.

  • B3LYP: A hybrid functional that has historically been a reliable choice for a wide range of organic systems and is well-suited for investigating this type of tautomerism.[4]

  • M06-2X: A high-Hartree-Fock-exchange meta-GGA functional that often performs better for systems where dispersion interactions are important and for main-group thermochemistry.[5][6] For non-metal systems, M06-2X can yield more accurate reaction free energies compared to B3LYP.[7]

Pillar 2: Basis Sets - The Language of Electrons

Expertise & Experience: The basis set defines the set of mathematical functions used to build molecular orbitals. For sulfur-containing compounds, a flexible basis set with polarization and diffuse functions is essential for accurate descriptions of electron density, especially on the lone pairs and in potentially anionic species.

  • Pople-style basis sets (e.g., 6-311++G(d,p)): This is a robust and widely used choice, providing a triple-zeta description for valence electrons, augmented with diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for non-spherical electron distribution.[3]

  • Correlation-consistent basis sets (e.g., aug-cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions. For sulfur, it is often beneficial to include additional "tight" d functions (e.g., aug-cc-pV(T+d)Z) to improve the description of its valence shell.[8]

Pillar 3: Modeling the Cellular Milieu - Solvent Effects

Trustworthiness: Gas-phase calculations, which model the molecule in a vacuum, are a necessary first step but often do not reflect the reality of a biological system. Solvent can dramatically influence tautomeric preference.[9]

  • Implicit Solvation Models (PCM/SMD): The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are computationally efficient methods that treat the solvent as a continuous dielectric medium.[10][11][12] This approach accounts for the bulk electrostatic effects of the solvent, which can preferentially stabilize more polar tautomers. The IEFPCM (Integral Equation Formalism) variant is a commonly used and reliable implementation.[13][14] These models are crucial as they can shift the tautomeric equilibrium compared to the gas phase.[9][15]

Part 3: A Self-Validating Computational Workflow

The following protocol outlines a rigorous and self-validating workflow for determining the relative stability of triazole-thiol tautomers. This system ensures that calculated energies correspond to true, stable molecular structures.

Experimental Protocol: Tautomer Stability Prediction
  • Structure Generation: Generate 3D coordinates for all plausible tautomers of the triazole-thiol system. This includes the thione and thiol forms, as well as isomers resulting from protonation at different ring nitrogens (e.g., 1H, 2H, 4H).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in both the gas phase and the desired solvent using your chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) with the PCM model for water). This step finds the lowest energy structure for each isomer.

  • Vibrational Frequency Analysis (Self-Validation): At the same level of theory, perform a frequency calculation for each optimized structure.

    • Causality: This step is essential. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, not a stable molecule. The structure must then be re-optimized.

    • Benefit: This calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.[16]

  • Gibbs Free Energy Calculation: The relative stability of tautomers at a given temperature is determined by their difference in Gibbs free energy (ΔG), not just their electronic energy. Calculate the Gibbs free energy (G) for each confirmed minimum.

    • G = E_electronic + G_correction

    • Where G_correction includes the ZPVE and thermal contributions to enthalpy and entropy obtained from the frequency calculation.

  • Relative Stability Analysis: Calculate the relative Gibbs free energy (ΔG) of each tautomer with respect to the most stable tautomer (which is assigned a ΔG of 0). The population of each tautomer can then be estimated using the Boltzmann distribution equation.

Workflow A Step 1: Generate All Plausible Tautomer Structures B Step 2: Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Calculation (Self-Validation) B->C D Check Frequencies C->D E Imaginary Frequency Found (Transition State) D->E No F All Frequencies Real (True Minimum) D->F Yes G Re-visualize & Re-optimize E->G H Step 4: Extract Thermodynamic Data (E_elec, ZPVE, G_corr) F->H G->B I Step 5: Calculate Relative Gibbs Free Energies (ΔG) H->I J Determine Tautomer Population (Boltzmann Distribution) I->J

Caption: A self-validating computational workflow for tautomer analysis.

Part 4: Deeper Insights from Electronic Structure Analysis

While relative energies tell us what the equilibrium position is, electronic structure analyses explain why.

Natural Bond Orbital (NBO) Analysis

Trustworthiness: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a simple, intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure.[17] This allows for a quantitative analysis of stabilizing electronic interactions.

  • Natural Population Analysis (NPA): NBO provides atomic charges that are less basis-set dependent than other methods. Analyzing the charge distribution can reveal which atoms are more electron-rich or -poor, influencing reactivity and intermolecular interactions.[18]

  • Second-Order Perturbation Theory: This NBO feature quantifies the stabilizing energy from donor-acceptor interactions, such as lone pair delocalization into antibonding orbitals (hyperconjugation).[17][19][20] For example, a strong n(N) -> σ*(C-S) interaction might stabilize one tautomer over another. These interactions can be used to rationalize the observed stability order.[4][21]

Data Presentation: A Case Study

Consider a hypothetical 5-substituted-1,2,4-triazole-3-thione. A computational study might yield the following results:

TautomerΔE_elec (kcal/mol)ΔG (kcal/mol) Gas PhaseΔG (kcal/mol) Water (PCM)
4H-Thione 0.000.000.00
2H-Thione 1.521.352.10
3H-Thiol 4.804.552.95

Analysis: In this example, the 4H-Thione form is the most stable in both the gas phase and water.[4] However, the polar solvent (water) significantly reduces the energy difference to the more polar 3H-Thiol form, shifting the equilibrium. This demonstrates the critical importance of including solvent effects.[10]

Part 5: Bridging Theory and Experiment

The ultimate validation of a computational model is its agreement with experimental data.

  • NMR Spectroscopy: One of the most powerful techniques for studying tautomerism in solution. By calculating the NMR chemical shifts (e.g., ¹H, ¹³C) for each tautomer, a predicted spectrum for a given equilibrium mixture can be generated and compared directly with the experimental spectrum.[22][23][24]

  • Vibrational Spectroscopy (IR): The calculated vibrational frequencies for each tautomer can be compared to experimental IR spectra. Key vibrational modes, such as the C=S, N-H, and S-H stretching frequencies, are particularly diagnostic for distinguishing between thione and thiol forms.[4]

  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra. Since the chromophores of the thione and thiol forms are different, their UV-Vis spectra will differ, providing another avenue for experimental comparison.[25][26]

Conclusion and Authoritative Grounding

The theoretical and computational study of triazole-thiol tautomerism is a powerful strategy for gaining fundamental insights that directly impact drug design and development. By employing a robust, self-validating workflow based on DFT, appropriate basis sets, and realistic solvent models, researchers can confidently predict the predominant tautomeric forms of novel drug candidates. Advanced analyses like NBO provide a deeper understanding of the electronic factors governing the equilibrium. The strong correlation possible between these computational predictions and experimental spectroscopic data provides a high degree of confidence, enabling a more rational, efficient, and insight-driven approach to the development of next-generation triazole-based therapeutics.

References

  • BenchChem. (n.d.). Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide.
  • Ghasemi, F., & Shariatinia, Z. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 1025-1034. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to Thione-Thiol Tautomerism in Disubstituted 1,2,4-Triazoles.
  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
  • Leszczynski, J., & Kwiatkowski, J. S. (1994). Theoretical study on the solvent influence on 1,2,3-triazole tautomeric equilibrium. A comparison of incremental microsolvation and continuum solvation model approaches. Journal of Molecular Structure: THEOCHEM, 314(1-2), 135-144. [Link]

  • Minkin, V. I., Garnovskii, A. D., Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). The Tautomerism of Heterocycles: Five-Membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 76, 157-323. [Link]

  • Öğretir, C., et al. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Turkish Journal of Chemistry, 34, 977-989. [Link]

  • Goudarzia, N., et al. (2016). Computational investigation of the solvent and temperature effects on the tautomerization of 7-amino-1,3-dioxo-2,5-diphenyl-2,3-dihydro-1H, 5H-pyrazolo[1,2-a][1][10]triazole-6-carbonitrile. Journal of the Serbian Chemical Society. [Link]

  • Keeffe, J. R., & Kresge, A. J. (2015). Benchmarking Continuum Solvent Models for Keto–Enol Tautomerizations. The Journal of Physical Chemistry A, 119(34), 9155-9163. [Link]

  • Tutar, A., et al. (2015). Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Journal of Molecular Modeling, 21(2), 26. [Link]

  • BenchChem. (n.d.). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE.
  • Pluta, T., & Sadlej, J. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(28), 18367-18377. [Link]

  • Druta, I., & Dinica, R. M. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Acta Chimica Slovenica, 62(1), 8-14. [Link]

  • Kosenko, S. V., et al. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Journal of Molecular Structure, 1154, 344-351. [Link]

  • Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 117(47), 12590-12600. [Link]

  • Barone, V., & Puzzarini, C. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation, 19(16), 5493-5506. [Link]

  • Oriental Journal of Chemistry. (n.d.). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Retrieved from [Link]

  • Li, Y., et al. (2007). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Molecules, 12(7), 1462-1472. [Link]

  • Schlegel, H. B., & Frisch, M. J. (2005). A DFT study of thymine and its tautomers. Journal of Molecular Structure: THEOCHEM, 727(1-3), 51-56. [Link]

  • Al-Hourani, B. J. (2024). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. Scientific Reports, 14(1), 219. [Link]

  • Guedes, R. C., et al. (2021). Tautomers of N-acetyl-D-allosamine: an NMR and computational chemistry study. Carbohydrate Research, 507, 108381. [Link]

  • Denis, P. A. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. The Journal of Physical Chemistry A, 109(40), 9091-9098. [Link]

  • Oriental Journal of Chemistry. (n.d.). DFT investigation on the tautomerization reaction and NBO analysis of the Acamprosate drug. Retrieved from [Link]

  • Najafi Chermahini, A., & Teimouri, A. (2011). A DFT study of solvation effects and NBO analysis on the tautomerism of 1-substituted hydantoin. Arabian Journal of Chemistry, 4(3), 297-302. [Link]

  • Nicklaus, M. C., & Sitzmann, M. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2046-2057. [Link]

  • Toure, M., et al. (2017). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 5(2), 49-65. [Link]

  • ResearchGate. (n.d.). (PDF) DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. Retrieved from [Link]

  • Taylor & Francis Online. (2023, November 6). Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Theoretical considerations regarding the thione-thiol tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. Retrieved from [Link]

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Methodological & Application

protocol for testing the efficacy of triazole derivatives against plant pathogens

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Efficacy Evaluation of Novel Triazole Derivatives Against Phytopathogens

Mechanistic Rationale & Causality

Triazole derivatives (specifically 1,2,4-triazoles) represent the most critical class of sterol demethylation inhibitor (DMI) fungicides used in modern agriculture. To design an effective screening protocol, researchers must first understand the precise biochemical causality of triazole-induced fungal death.

The primary mode of action is the competitive inhibition of lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for the ergosterol biosynthesis pathway [1][1]. The fungicidal efficacy of a triazole is not merely caused by the absence of ergosterol, but rather a dual-action systemic collapse:

  • Membrane Destabilization : The depletion of ergosterol fundamentally disrupts plasma membrane fluidity and the function of membrane-bound enzymes.

  • Toxic Intermediate Accumulation : The inhibition of CYP51 forces the accumulation of 14α-methylated sterols (such as eburicol and lanosterol). This accumulation triggers severe mitochondrial stress, hyperpolarization of the inner mitochondrial membrane, and the lethal generation of mitochondrial reactive oxygen species (mROS), ultimately activating Type I programmed cell death (apoptosis) in the pathogen [2][2].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 ToxicSterols Toxic 14α-methylated Sterols (e.g., Eburicol) CYP51->ToxicSterols Triazole Present Ergosterol Ergosterol CYP51->Ergosterol Normal Synthesis Triazole Triazole Derivative Triazole->CYP51 Competitive Inhibition CellDeath Membrane Disruption & Programmed Cell Death ToxicSterols->CellDeath Ergosterol->CellDeath Depletion

Ergosterol biosynthesis inhibition by triazole derivatives leading to fungal cell death.

Principles of a Self-Validating Assay System

To ensure that observed antifungal activity is strictly attributable to the active pharmaceutical ingredient (API) and free from experimental artifacts, the testing protocol must be designed as a self-validating system .

  • Vehicle Control Integrity : Triazole derivatives are highly lipophilic and require solvents like Dimethyl Sulfoxide (DMSO) for solubilization. The protocol mandates a strict 0.1% (v/v) DMSO negative control. If the negative control exhibits >5% growth inhibition compared to a blank water control, the assay is automatically invalidated due to solvent toxicity.

  • Benchmark Anchoring : Following the Fungicide Resistance Action Committee (FRAC) guidelines, all novel compounds must be benchmarked against commercial standards (e.g., Tebuconazole or Mefentrifluconazole) to establish a relative sensitivity baseline [3][3].

  • Dose-Response Linearity : Testing must occur across a logarithmic concentration gradient. A valid assay will yield a sigmoidal dose-response curve, allowing for the precise calculation of the Half-Maximal Effective Concentration (EC50).

Workflow Prep 1. Compound Preparation (API Synthesis & DMSO Solubilization) InVitro 2. In Vitro Screening (Mycelial Growth Assay on PDA) Prep->InVitro EC50 3. EC50 Determination (Non-linear Regression Analysis) InVitro->EC50 InVivo 4. In Vivo Efficacy (Greenhouse Protective/Curative Assays) EC50->InVivo Validation 5. Toxicity Validation (Phytotoxicity & Off-target Effects) InVivo->Validation

End-to-end self-validating workflow for evaluating triazole fungicide efficacy.

Quantitative Data: Baseline Sensitivities

When evaluating novel triazole derivatives, researchers must compare their EC50 values against established baselines for wild-type phytopathogens. The table below summarizes expected in vitro baseline sensitivities for commercial triazoles against aggressive agricultural pathogens, serving as the benchmark for novel compound validation [4][4] [5][5].

PhytopathogenCommercial BenchmarkExpected EC50 Range (µg/mL)Target Efficacy for Novel Triazoles (EC50)
Fusarium graminearumMetconazole0.18 – 2.90< 0.50 µg/mL
Fusarium culmorumTebuconazole0.09 – 15.60< 1.00 µg/mL
Sclerotinia sclerotiorumDifenoconazole0.10 – 0.50< 0.20 µg/mL
Physalospora piricolaMefentrifluconazole1.50 – 3.00< 1.00 µg/mL

Step-by-Step Experimental Protocols

Phase 1: In Vitro Mycelial Growth Inhibition Assay

This assay quantitatively measures the ability of the triazole derivative to halt vegetative fungal growth.

  • Media Preparation : Prepare Potato Dextrose Agar (PDA) according to manufacturer specifications. Autoclave at 121°C for 15 minutes and allow the media to cool to exactly 50°C in a water bath. Causality note: Adding compounds to media hotter than 50°C risks thermal degradation of the triazole API.

  • Compound Formulation : Dissolve the synthesized triazole derivative in 100% HPLC-grade DMSO to create a 50 mg/mL primary stock solution.

  • Gradient Dilution : Perform serial dilutions to spike the molten PDA, achieving final API concentrations of 50, 25, 12.5, 6.25, 3.13, and 1.56 µg/mL. Ensure the final DMSO concentration in all plates (including the negative control) is strictly normalized to 0.1% (v/v).

  • Inoculation : Using a sterile cork borer, excise a 5 mm mycelial plug from the active leading edge of a 5-day-old wild-type pathogenic fungal culture. Place the plug inverted (mycelium facing down) in the exact geometric center of the amended PDA plate.

  • Incubation & Measurement : Incubate the plates in total darkness at 25°C ± 1°C for 72 to 96 hours (depending on the pathogen's standard growth rate). Using digital calipers, measure the colony diameter across two perpendicular axes.

  • Data Processing : Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / (C - 5)] × 100 (Where C = average diameter of the control colony, T = average diameter of the treatment colony, and 5 represents the initial plug diameter in mm). Calculate the EC50 using non-linear regression analysis (log[inhibitor] vs. normalized response).

Phase 2: In Vivo Greenhouse Efficacy Testing (Protective & Curative)

In vitro success does not guarantee field efficacy due to factors like UV degradation, poor cuticular penetration, or rapid plant metabolism. Greenhouse testing bridges this gap.

  • Host Cultivation : Cultivate susceptible host plants (e.g., winter wheat for F. graminearum testing) in a controlled greenhouse environment (22°C, 70% Relative Humidity) until they reach the three-leaf stage.

  • Formulation & Application : Suspend the triazole derivative in sterile distilled water containing 0.05% Tween-20 (as a surfactant to break leaf surface tension).

    • Protective Assay: Spray the foliage until runoff 24 hours prior to pathogen inoculation.

    • Curative Assay: Spray the foliage until runoff 24 hours after pathogen inoculation.

  • Pathogen Challenge : Inoculate the plants with a standardized spore suspension (calibrated via hemocytometer to 1×105 spores/mL).

  • Incubation & Scoring : Transfer the inoculated plants to a dark, high-humidity dew chamber (>95% RH) for 48 hours to facilitate spore germination and stomatal penetration. Return plants to the standard greenhouse environment. After 7 to 14 days, score disease severity using a standardized 0–9 visual index scale, comparing the area under the disease progress curve (AUDPC) of treated plants versus untreated controls.

References

  • Azoles activate type I and type II programmed cell death pathways in crop pathogenic fungi.
  • Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. NIH.
  • sensitivity baselines in fungicide resistance research and management - FRAC. FRAC.
  • In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. MDPI.

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Application Note: Methodological Framework for Evaluating the Antioxidant Properties of 1,2,4-Triazole-3-Thiols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole nucleus is a highly privileged scaffold in medicinal chemistry, widely recognized for its diverse pharmacological profile. When functionalized with a thiol group at the 3-position (1,2,4-triazole-3-thiols), these compounds exhibit exceptional antiradical and antioxidant properties[1][2]. The synergistic electron-withdrawing nature of the triazole ring and the electron-donating capacity of the thiol group create an ideal structural environment for neutralizing reactive oxygen species (ROS)[3]. This application note provides drug development professionals and analytical chemists with a comprehensive, self-validating methodological framework for evaluating the antioxidant efficacy of triazole thiols, bridging fundamental chemical assays with physiologically relevant cellular models.

Mechanistic Causality: The Chemistry of Radical Scavenging

To accurately evaluate an antioxidant, one must first understand its mechanism of action. The antioxidant capacity of 1,2,4-triazole-3-thiols is fundamentally driven by the homolytic cleavage of the S-H bond and the subsequent stabilization of the resulting radical[4].

Triazole thiols neutralize free radicals primarily through two dominant pathways[1][5]:

  • Hydrogen Atom Transfer (HAT): The thiol group (-SH) donates a hydrogen atom to a highly reactive free radical (e.g., ROS or DPPH•). The relatively low Bond Dissociation Enthalpy (BDE) of the S-H bond makes this process thermodynamically favorable[4]. The resulting thiyl radical (R-S•) is stabilized by the adjacent triazole ring and eventually dimerizes into a stable, non-toxic disulfide (R-S-S-R)[3].

  • Single Electron Transfer (SET): The electron-rich heterocycle donates an electron to reduce a radical cation. The presence of electron-donating substituents (e.g., phenols, amines) on the 4- or 5-position of the triazole ring significantly enhances the electron density, facilitating the SET mechanism[5][6].

Mechanism Thiol 1,2,4-Triazole-3-Thiol (R-SH) HAT Hydrogen Atom Transfer (HAT) Thiol->HAT Donates H• SET Single Electron Transfer (SET) Thiol->SET Donates e- Radical Free Radical (DPPH• / ROS) Radical->HAT Accepts H• Radical->SET Accepts e- Neutral Neutralized Species (R-H / DPPH-H) HAT->Neutral Thiyl Thiyl Radical (R-S•) HAT->Thiyl SET->Neutral SET->Thiyl Dimer Disulfide Dimer (R-S-S-R) Thiyl->Dimer Radical Coupling

Redox mechanisms of 1,2,4-triazole-3-thiols neutralizing free radicals via HAT and SET pathways.

In Vitro Chemical Evaluation: Assay Selection Logic

Because free radicals exhibit varying degrees of lipophilicity and redox potentials, relying on a single assay is scientifically insufficient. A robust evaluation requires an orthogonal approach[7].

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable, nitrogen-centered radical that is highly lipophilic[5]. This assay is selected specifically to evaluate the HAT mechanism of triazole thiols in non-polar or alcoholic environments[7].

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Unlike DPPH, the ABTS radical cation (ABTS•+) is soluble in both aqueous and organic solvents. This makes it the assay of choice for evaluating amphiphilic triazole derivatives and assessing both HAT and SET capacities[5].

  • FRAP (Ferric Reducing Antioxidant Power): This assay strictly measures the SET mechanism by evaluating the ability of the triazole thiol to reduce a ferric-tripyridyltriazine complex (Fe3+-TPTZ) to its ferrous form (Fe2+)[7].

Quantitative Benchmarks for Triazole Thiols

To contextualize the potency of novel synthesized compounds, researchers should benchmark their IC50 values against established literature and standard antioxidants (e.g., BHA, Ascorbic Acid).

Table 1: Comparative Antioxidant Efficacy of Selected Triazole Thiols vs. Standards

Compound / DerivativeAssay TypeIC50 ValueMechanistic NoteReference
Compound G (2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol)DPPH7.12 µg/mLPhenol substitution enhances electron donation[6]
Compound G ABTS4.59 µg/mLHigh efficacy in amphiphilic environments[6]
Compound AT (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol)DPPH1.3 × 10⁻³ MUnpaired electron delocalization via phenyl ring[5]
Compound AT ABTS4.7 × 10⁻⁵ MSuperior neutralization of radical cations[5]
Derivative 4 (Hydrazinecarbothioamide precursor)DPPH39.39 µMStrong inhibitory effect due to free NH/SH groups
BHA (Standard Positive Control)DPPH51.62 µMSynthetic phenolic antioxidant baseline
Ascorbic Acid (Standard Positive Control)DPPH107.67 µMNatural hydrophilic antioxidant baseline

Cellular Antioxidant Evaluation: Bridging Chemistry and Biology

While chemical assays confirm the intrinsic reactivity of the thiol group, they fail to account for critical pharmacokinetic parameters such as membrane permeability, cellular metabolism, and intracellular distribution[8]. Therefore, transitioning to cellular biological assays is a mandatory step in drug development.

The DCFDA (2',7'-dichlorofluorescin diacetate) Assay is the gold standard for this phase. DCFDA is a cell-permeable fluorogenic probe. Once inside the cell, cellular esterases cleave the diacetate groups, trapping the probe intracellularly. In the presence of ROS, the probe is rapidly oxidized to highly fluorescent 2',7'-dichlorofluorescein (DCF)[8]. Triazole thiols that successfully penetrate the cell membrane and act as intracellular antioxidants will prevent this oxidation, resulting in a quantifiable decrease in fluorescence[9].

Workflow cluster_chemical In Vitro Chemical Assays cluster_cellular Cellular Biological Assays Prep Compound Preparation (DMSO/EtOH Solubilization) DPPH DPPH Assay (Hydrophobic ROS) Prep->DPPH ABTS ABTS Assay (Amphiphilic ROS) Prep->ABTS FRAP FRAP Assay (Electron Donation) Prep->FRAP Tox Cytotoxicity Profiling (MTT/CCK-8) DPPH->Tox Data Data Synthesis & IC50 Calculation DPPH->Data ABTS->Tox ABTS->Data FRAP->Tox FRAP->Data DCFDA Intracellular ROS (DCFDA Probe) Tox->DCFDA Non-toxic doses DCFDA->Data

Comprehensive workflow for evaluating triazole thiol antioxidants from chemical to cellular assays.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to prevent false positives caused by solvent interference or compound autofluorescence[2].

Protocol A: DPPH Radical Scavenging Assay

Objective: Measure the HAT capacity of the triazole thiol in a lipophilic environment[5].

Reagents & Preparation:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Critical: DPPH is light-sensitive; wrap the flask in foil and prepare fresh daily[5].

  • Sample Preparation: Dissolve the triazole thiol in analytical-grade DMSO to create a stock solution. Prepare serial dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) using ethanol. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced radical quenching[10].

Step-by-Step Procedure:

  • In a 96-well microplate, add 100 µL of the sample dilution to each test well.

  • Add 100 µL of the 0.1 mM DPPH solution to the wells.

  • Self-Validation Controls:

    • Positive Control: 100 µL Ascorbic Acid (or BHA) + 100 µL DPPH.

    • Negative Control: 100 µL Ethanol + 100 µL DPPH (Establishes maximum absorbance).

    • Sample Blank: 100 µL Sample + 100 µL Ethanol (Crucial for triazole thiols that may absorb at 517 nm, preventing false negative efficacy)[2].

  • Incubate the plate in the dark at room temperature for 30 minutes[7][10].

  • Measure the absorbance at 517 nm using a microplate reader[10].

Data Analysis: Calculate the scavenging percentage using the formula: % Scavenging =[(A_negative - (A_sample - A_blank)) / A_negative] × 100 Plot % Scavenging vs. Concentration to determine the IC50 value[11].

Protocol B: Intracellular ROS Scavenging (DCFDA Assay)

Objective: Evaluate the ability of the triazole thiol to permeate cells and neutralize intracellular oxidative stress[8].

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 or HUVEC cells in a black, clear-bottom 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[10].

  • Pre-treatment: Aspirate media and treat cells with the triazole thiol at predetermined non-toxic concentrations (validated via prior MTT assay) for 24 hours.

  • Probe Loading: Wash cells twice with PBS. Add 10 µM DCFDA (diluted in serum-free media) to each well. Incubate in the dark for 30 minutes at 37°C[8].

  • Stress Induction: Remove the DCFDA solution and wash with PBS. Add 100 µM H₂O₂ (in PBS) to the wells for 2 hours to induce acute oxidative stress[9].

  • Measurement: Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validation Criteria: The assay is only valid if the Stress Control (H₂O₂ only, no antioxidant) exhibits a minimum 3-fold increase in relative fluorescence units (RFU) compared to the Untreated Control (No H₂O₂, no antioxidant). A failure to achieve this window indicates poor probe loading or degraded H₂O₂[8][9].

References

  • Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science. Available at:[Link]

  • Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega. Available at: [Link]

  • Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class. PMC - NIH. Available at:[Link]

  • Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. MDPI. Available at: [Link]

  • Conjugated Oligo-Aromatic Compounds Bearing a 3,4,5-Trimethoxy Moiety: Investigation of Their Antioxidant Activity. MDPI. Available at: [Link]

  • A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. PMC - NIH. Available at:[Link]

  • Detection of cellular redox reactions and antioxidant activity assays. ResearchGate. Available at: [Link]

  • ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways. PMC - NIH. Available at:[Link]

  • The role of thiols in antioxidant systems. PMC - NIH. Available at: [Link]

  • Potent 1,2,4-Triazole-3-thione Radical Scavengers Derived from Phenolic Acids. ChemistrySelect. Available at:[Link]

  • Research Article A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects. ScienceOpen. Available at:[Link]

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Application Note and Protocols for the In Vitro Evaluation of 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives in Oncology

The pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including significant anticancer properties.[1][2] These compounds can exert their effects through various mechanisms, such as inducing cell cycle arrest, inhibiting key enzymes like kinases, and triggering apoptosis.[1][3] The structural diversity of 1,2,4-triazole derivatives allows for the fine-tuning of their biological activity, making them promising candidates for further investigation.[2][4]

This document provides a comprehensive guide for the in vitro evaluation of a novel compound, 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol, against various cancer cell lines. The following protocols are designed to be robust and reproducible, providing researchers with the necessary tools to assess the cytotoxic, anti-proliferative, and pro-apoptotic potential of this compound.

Experimental Design and Workflow

A systematic approach is crucial for the effective evaluation of a novel compound. The following workflow outlines the key stages of in vitro testing, from initial cytotoxicity screening to more detailed mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Interpretation cell_culture Cancer Cell Line Culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay Compound Treatment ic50_determination IC50 Determination mtt_assay->ic50_determination Data Collection apoptosis_assay Annexin V/PI Apoptosis Assay apoptosis_quantification Apoptosis Quantification apoptosis_assay->apoptosis_quantification cell_cycle_analysis Cell Cycle Analysis cell_cycle_distribution Cell Cycle Distribution Analysis cell_cycle_analysis->cell_cycle_distribution ic50_determination->apoptosis_assay Select Effective Concentrations ic50_determination->cell_cycle_analysis Select Effective Concentrations

Caption: A streamlined workflow for the in vitro evaluation of anticancer compounds.

Part 1: Cell Culture and Compound Preparation

Cell Line Selection and Maintenance

The choice of cancer cell lines is critical and should ideally represent a variety of cancer types to assess the broad-spectrum potential of the compound. A panel could include, but is not limited to:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HeLa: Human cervical cancer

  • HT-29: Human colorectal adenocarcinoma

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.

Preparation of 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol Stock Solution

A stock solution of the test compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). This stock solution can then be serially diluted in culture medium to achieve the desired final concentrations for the experiments. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) in all experiments to account for any solvent-induced effects.

Part 2: Cytotoxicity and Viability Assessment

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[5]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7][8]

The percentage of cell viability is calculated as: (% Viability) = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
11.1894.4
100.8568.0
250.6048.0
500.3528.0
1000.1512.0

Part 3: Mechanistic Studies

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.[10]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[10][11]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

The results are typically displayed as a quadrant plot:

  • Lower Left (Annexin V-/PI-): Viable cells

  • Lower Right (Annexin V+/PI-): Early apoptotic cells

  • Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V-/PI+): Necrotic cells

apoptosis_quadrant cluster_quadrant Apoptosis Analysis Quadrant Plot a Annexin V-/PI+ (Necrotic) b Annexin V+/PI+ (Late Apoptotic/Necrotic) c Annexin V-/PI- (Viable) d Annexin V+/PI- (Early Apoptotic) xaxis Annexin V Staining -> yaxis PI Staining ->

Caption: Quadrant plot for interpreting Annexin V/PI apoptosis assay results.

Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with PI staining is a widely used method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12] The amount of DNA in a cell is indicative of its phase in the cell cycle. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.[13] The cells can be stored at -20°C.

  • Washing: Wash the cells with PBS to remove the ethanol.[13]

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind to.[13]

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension.[13]

  • Analysis: Analyze the cells by flow cytometry.

The data is presented as a histogram of DNA content. The cell cycle distribution is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound may be inducing cell cycle arrest at that checkpoint.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control652510
Compound (IC50)502030
Compound (2x IC50)351550

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Positive results from these assays would warrant further investigation, including in vivo studies, to fully elucidate the compound's efficacy.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Abcam. (n.d.). MTT assay protocol.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Thermo Fisher Scientific. (n.s.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • Sites@Rutgers. (n.d.). Apoptosis Assay using Annexin V-FITC and Propidium Iodide.
  • PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry.
  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like.
  • Sigma-Aldrich. (n.d.). Flow Cytometry Protocol.
  • PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • Axion Biosystems. (n.d.). Development of an in vitro cell killing assay for liquid tumor cancer cells.
  • PubMed. (2018, February 15). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.
  • National University of Pharmacy. (2024, June 14). Anticancer properties of 1,2,4-triazole derivatives (literature review).
  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis.
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
  • ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
  • MDPI. (2025, July 8). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling.
  • PMC. (n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
  • Arabian Journal of Chemistry. (2022, March 24). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring.
  • MDPI. (2003, February 16). 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol.

Sources

Application Note: Advanced Methodologies for Profiling the Enzyme Inhibitory Activity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,2,3- and 1,2,4-triazole scaffolds are highly privileged pharmacophores in modern drug discovery. The nitrogen-rich aromatic rings are capable of engaging in diverse molecular interactions, including hydrogen bonding, π−π stacking, and critical coordinate covalent bonding with transition metals in enzyme active sites. This guide delineates field-proven, self-validating biochemical methodologies for evaluating triazole derivatives against three major therapeutic enzyme classes: Cytochrome P450s (CYPs), Carbonic Anhydrases (CAs), and Cholinesterases (ChEs).

To ensure rigorous scientific integrity, every protocol detailed below incorporates internal validation mechanisms, ensuring that the causality behind experimental choices—such as overcoming extreme kinetic velocities or avoiding complex sample preparations—is clearly established.

Triazole_Workflow Synthesis Triazole Library Synthesis (Click Chemistry) Primary Primary Biochemical Screening (Ellman's, P450-Glo, Stopped-Flow) Synthesis->Primary Purified Compounds Kinetics Enzyme Kinetics & Mechanism (Lineweaver-Burk, Ki) Primary->Kinetics Active Hits (IC50) Selectivity Isoform Selectivity Profiling (e.g., CA IX vs CA II) Kinetics->Selectivity Mechanism Confirmed Validation Orthogonal Validation (SPR, ITC, Cell assays) Selectivity->Validation Lead Candidates

Strategic workflow for the biochemical profiling and validation of triazole inhibitors.

Section 1: Cytochrome P450 (CYP) Inhibition Assays

Mechanistic Rationale: Triazole derivatives frequently act as competitive inhibitors of CYP enzymes (e.g., CYP17A1, CYP26A1) by directly 1 of the triazole ring, effectively displacing the axial water molecule necessary for the catalytic cycle[1].

Self-Validating Protocol: P450-Glo™ Luminescent Assay Causality for Selection: Traditional LC-MS/MS assays for CYP activity require extensive sample extraction and chromatographic separation. The luminescent assay utilizes a proluciferin substrate that is specifically metabolized by the target CYP into luciferin. The subsequent addition of luciferase generates a luminescent signal 2[2]. This enables high-throughput screening (HTS) with robust Z-factors ( ≥0.7 ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X CYP enzyme/Proluciferin mixture in 100 mM potassium phosphate buffer (pH 7.4). Separately, prepare a 2X NADPH Regeneration System (NRS).

  • Compound Dilution: Serially dilute triazole derivatives in pure DMSO, then dilute 1:100 in buffer. Validation Check: Ensure the final DMSO concentration in the assay is ≤1% , as higher concentrations intrinsically inhibit CYP activity.

  • Pre-incubation (Equilibration): In a white opaque 96-well microplate, mix 10 µL of the test compound with 20 µL of the 2X CYP/Proluciferin mixture. Incubate at 37°C for 10 minutes.

    • Positive Control: Ketoconazole or Liarozole (known pan-CYP inhibitors).

    • Negative Control: 1% DMSO vehicle.

  • Reaction Initiation: Add 20 µL of 2X NRS to all wells to start the CYP metabolism. Incubate at 37°C for 30 minutes.

  • Detection: Add 50 µL of Luciferin Detection Reagent (LDR) to simultaneously halt the CYP reaction and initiate the luciferase cascade. Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence on a microplate reader. Calculate the IC50​ using non-linear regression analysis of the % inhibition relative to the vehicle control.

Section 2: Carbonic Anhydrase (CA) Stopped-Flow Assay

Mechanistic Rationale: Triazole-benzenesulfonamide conjugates are designed to selectively target tumor-associated CAs (hCA IX and XII). The sulfonamide moiety anchors to the catalytic Zn2+ ion, while the tunable triazole "tail" interacts with the variable amino acid residues at the entrance of the active site cavity, 3[3].

Self-Validating Protocol: Stopped-Flow CO2​ Hydration Assay Causality for Selection: The CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard spectrophotometers suffer from dead times that miss the initial velocity phase. A stopped-flow instrument is strictly required to rapidly mix reagents and monitor the millisecond-scale 4[4].

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA isoforms (I, II, IX, XII) with varying concentrations of the triazole derivative (0.1 nM to 10 µM) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain constant ionic strength) for 15 minutes at room temperature. This pre-incubation is critical to3 before the substrate is introduced[3].

  • Indicator Setup: Ensure the enzyme buffer contains 0.2 mM phenol red indicator.

  • Rapid Mixing: Using an Applied Photophysics stopped-flow instrument, rapidly mix the E-I solution 1:1 with CO2​ -saturated water (prepared by bubbling pure CO2​ gas through ultra-pure water at 20°C).

  • Data Acquisition: Monitor the absorbance maximum of phenol red at 557 nm for 10-50 milliseconds.

  • Kinetic Analysis: Determine the initial rates of the reaction. Plot the initial velocity vs. inhibitor concentration and use the Cheng-Prusoff equation to calculate the inhibition constant ( Ki​ ).

    • Validation Control: Acetazolamide (AAZ) must be run in parallel to validate the kinetic parameters.

Table 1: Representative Carbonic Anhydrase Inhibition Data ( Ki​ , nM)
Compound ClasshCA I (Off-target)hCA II (Off-target)hCA IX (Target)hCA XII (Target)
Standard (Acetazolamide) 250.012.025.05.7
Triazole-Sulfonamide A >10,000450.58.24.5
Triazole-Sulfonamide B 850.0125.034.912.1

Section 3: Cholinesterase (AChE/BChE) Modified Ellman's Method

Mechanistic Rationale: Triazole hybrids (e.g., triazole-hydrazones or triazole-benzodiazepines) are often designed as dual-binding site inhibitors for Alzheimer's disease. The triazole core interacts with the Catalytic Active Site (CAS) via hydrogen bonding, while appended bulky groups span the gorge to reach the Peripheral Anionic Site (PAS), blocking substrate entry and 5[5].

AChE_Mechanism Triazole Triazole Hybrid Molecule PAS Peripheral Anionic Site (PAS) (Hydrophobic interactions) Triazole->PAS Bulky tail moiety CAS Catalytic Active Site (CAS) (Hydrogen bonding) Triazole->CAS Triazole core Block Enzyme Inhibition (Blocks Acetylcholine entry) PAS->Block CAS->Block

Dual-site binding mechanism of triazole hybrids within the AChE active site gorge.

Self-Validating Protocol: Modified Ellman's Assay Causality for Selection: Ellman's method relies on the enzymatic hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate anion. This provides a continuous,6, allowing for real-time kinetic monitoring without quenching steps[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare 0.01 M DTNB and 0.075 M ATCI in ultra-pure water.

  • Enzyme Preparation: Dissolve electric eel AChE or equine serum BChE in phosphate buffer to obtain a 6[6].

  • Incubation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of the triazole inhibitor (dissolved in DMSO, serially diluted). Incubate at room temperature for 15 minutes.

    • Validation Control: Tacrine or Donepezil must be used as a positive control.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Kinetic Readout: Immediately read the absorbance at 412 nm every 1 minute for 10 minutes using a microplate spectrophotometer.

  • Data Processing: Calculate the reaction rate ( ΔAbs/min ) from the linear portion of the curve. To determine the exact mechanism of inhibition (competitive, non-competitive, or mixed), generate Lineweaver-Burk plots by5 against fixed inhibitor concentrations[5].

Table 2: Representative Cholinesterase Inhibition Data ( IC50​ , µM)
Compound ClassAChE IC50​ (µM)BChE IC50​ (µM)Selectivity Index (BChE/AChE)
Standard (Donepezil) 0.045.50137.5
Triazole-Hydrazone Hybrid 5.233.390.64
Triazole-Benzodiazepine >50.00.20<0.004

References

  • El-Gazzar, M. G., & Nafie, N. H. "Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC". nih.gov.3

  • "Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity - PMC". nih.gov. 4

  • "Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes - PMC". nih.gov.5

  • "Synthesis and bioactivity of novel C2-glycosyl triazole derivatives as acetylcholinesterase inhibitors". d-nb.info. 6

  • "Development and validation of CYP26A1 inhibition assay for high-throughput screening". nih.gov. 2

  • "Development and Characterization of Novel and Selective Inhibitors of Cytochrome P450 CYP26A1, the Human Liver Retinoic Acid Hydroxylase - ACS Publications". acs.org. 1

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers and drug development professionals to provide in-depth, field-tested insights and solutions to common challenges encountered during this specific synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to optimize your yield and purity effectively.

I. Core Synthesis Protocol

The synthesis of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is robustly achieved through a two-step process involving the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.[1][2]

Step 1: Synthesis of 1-(Isobutyryl)-4-(2-methoxyethyl)thiosemicarbazide (Intermediate)

This initial step involves the straightforward reaction between isobutyric acid hydrazide and 2-methoxyethyl isothiocyanate.

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve isobutyric acid hydrazide (0.1 mol, 10.21 g) in 100 mL of absolute ethanol.

  • To this stirring solution, add 2-methoxyethyl isothiocyanate (0.1 mol, 11.72 g) dropwise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, the white precipitate of the thiosemicarbazide intermediate is collected by filtration.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum. The product is typically of sufficient purity for the subsequent step.

Step 2: Base-Catalyzed Cyclization to 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

The crucial ring-closing step is achieved by heating the thiosemicarbazide intermediate in a strong alkaline solution.

Experimental Protocol:

  • Suspend the dried 1-(isobutyryl)-4-(2-methoxyethyl)thiosemicarbazide (0.08 mol) in 150 mL of an 8% aqueous sodium hydroxide (NaOH) solution in a round-bottom flask.[4]

  • Heat the mixture under reflux for 4-6 hours. The suspended solid will gradually dissolve as the cyclization proceeds.[1]

  • After the reflux period, cool the reaction mixture to room temperature. It is advisable to treat the solution with activated charcoal to remove colored impurities and filter while warm.

  • Carefully acidify the clear, cooled filtrate with dilute acetic acid or 10% hydrochloric acid (HCl) to a pH of approximately 5-6.[3][4]

  • The target compound will precipitate as a solid. Allow the suspension to stand in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the product by filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.

  • For further purification, recrystallize the crude product from an ethanol/water mixture.[3]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Issue 1: The yield of the final triazole-thiol product is significantly lower than expected.

  • Question: I've followed the protocol, but my final yield is below 50%. What are the likely causes?

  • Answer: Low yield is a common issue that can originate from either of the two synthetic steps. Let's break down the possibilities:

    • Incomplete Thiosemicarbazide Formation (Step 1): The purity of your starting materials is critical. Isobutyric acid hydrazide can degrade, and 2-methoxyethyl isothiocyanate is moisture-sensitive. Using aged or impure reagents can lead to an incomplete initial reaction.[3]

    • Inefficient Cyclization (Step 2): The base-catalyzed cyclization is the most critical phase. The concentration and strength of the base are paramount. An insufficient concentration of NaOH (e.g., <8%) may not be adequate to drive the dehydration and ring closure to completion.[1][5]

    • Product Loss During Workup: The target triazole-thiol has some solubility in water, especially if the pH is not optimal during precipitation. Ensure you acidify to the point of maximum precipitation (typically pH 5-6). Over-washing the precipitate, particularly with large volumes of water, can also lead to significant product loss.[1]

    • Suboptimal Reaction Time/Temperature: While 4-6 hours at reflux is a standard guideline, some substituted thiosemicarbazides may require longer heating periods for complete cyclization. Monitoring the reaction via TLC is the best way to determine the optimal reaction time.[5]

Issue 2: My final product is difficult to purify and appears contaminated with a major byproduct.

  • Question: After acidification, I get an oily precipitate or a solid that gives multiple spots on TLC. What is the likely side product and how can I avoid it?

  • Answer: The most probable side product is the isomeric 5-isopropyl-2-((2-methoxyethyl)amino)-1,3,4-thiadiazole . The formation of a 1,2,4-triazole versus a 1,3,4-thiadiazole from an acylthiosemicarbazide intermediate is highly dependent on the pH of the cyclization medium.[5][6]

    • Causality: Under alkaline conditions , as prescribed in the protocol, the cyclization proceeds via nucleophilic attack of the N4 nitrogen onto the carbonyl carbon, leading to the desired 1,2,4-triazole.[6] However, if the medium is acidic , the reaction pathway changes. The sulfur atom, acting as the nucleophile, attacks the carbonyl carbon, leading to the formation of the 1,3,4-thiadiazole ring.[5]

    • Solution: The key is to maintain a strongly basic environment throughout the reflux step. Ensure your NaOH solution is correctly prepared and that no accidental acidification occurs during the heating phase. The formation of the thiadiazole is generally irreversible, making its prevention crucial for achieving high purity and yield.

Issue 3: The cyclization reaction (Step 2) seems to stall and never reaches completion.

  • Question: I have been refluxing for over 8 hours, but TLC analysis still shows a significant amount of the thiosemicarbazide intermediate. What should I do?

  • Answer: A stalled reaction typically points to an issue with the reaction conditions.

    • Verify Base Concentration: The most common culprit is an inadequate base concentration. Prepare a fresh 8-10% NaOH solution and consider restarting the reaction with the isolated intermediate.

    • Ensure Proper Reflux Temperature: Verify that your heating mantle and condenser setup are achieving and maintaining a consistent reflux. The reaction is a dehydration process and requires sufficient thermal energy.

    • Solubility Issues: While the intermediate is initially a suspension, it should dissolve as it converts to the more soluble sodium salt of the triazole-thiol product. If the intermediate remains largely insoluble, it may indicate that the base is not effectively promoting the reaction. Adding a co-solvent like ethanol (up to 20% v/v) can sometimes help improve solubility and facilitate the reaction, though this should be done cautiously as it can alter the reflux temperature.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism for the base-catalyzed cyclization in Step 2?

    • A1: The mechanism involves two key stages. First, the strong base (OH⁻) deprotonates one of the amide nitrogens of the thiosemicarbazide intermediate. This enhances the nucleophilicity of the N4 nitrogen, which then performs an intramolecular attack on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which subsequently undergoes dehydration (loss of a water molecule) to form the stable 1,2,4-triazole ring.

  • Q2: My product shows a sharp signal around δ 13-14 ppm in the ¹H-NMR spectrum. What is this peak?

    • A2: This downfield singlet is characteristic of the thiol (SH) proton and is a key indicator that your desired product has formed.[1][7] 5-substituted-4H-1,2,4-triazole-3-thiols exist in a thiol-thione tautomeric equilibrium. In the solid state, they often exist predominantly in the thione form (C=S, N-H), but in solution (like DMSO-d₆ for NMR), the thiol form is often observed. The strong deshielding of this proton is due to its acidic nature and its position on the heterocyclic ring.[2][7]

  • Q3: How can I reliably monitor the reaction progress using TLC?

    • A3: Use a mobile phase of ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v). The thiosemicarbazide intermediate is more polar than the starting materials, and the final triazole product is typically the most polar compound. You should observe the disappearance of the starting material spots and the appearance of a new, lower Rf spot corresponding to the product. Visualize the spots under a UV lamp (254 nm).

  • Q4: Are there any specific safety precautions I should take?

    • A4: Yes. Isothiocyanates, including 2-methoxyethyl isothiocyanate, are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Sodium hydroxide is corrosive and should be handled with care. The acidification step should be performed slowly to control any potential exotherm and gas evolution.

IV. Data & Visualization

Data Summary Tables

Table 1: Critical Reaction Parameters & Expected Observations

Parameter Step 1: Thiosemicarbazide Formation Step 2: Cyclization
Solvent Absolute Ethanol 8% Aqueous NaOH
Temperature Room Temperature Reflux (~100-105 °C)
Time 3-4 hours 4-6 hours
Key Reagents Isobutyric hydrazide, 2-methoxyethyl isothiocyanate NaOH, Dilute Acid (for workup)

| Observation | Formation of a white precipitate | Suspension dissolves, product precipitates on acidification |

Table 2: Troubleshooting Workflow Summary

Symptom Probable Cause Recommended Action
Low Final Yield Incomplete reaction, impure reagents, workup loss. Use pure reagents, ensure sufficient reaction time, optimize precipitation pH.
Oily/Impure Product Formation of 1,3,4-thiadiazole side product. Ensure cyclization medium is strongly alkaline (>8% NaOH); avoid any acidity.

| Reaction Stalls | Insufficient base concentration or temperature. | Verify base concentration is at least 8%; ensure consistent reflux. |

Table 3: Key Spectroscopic Data for Product Confirmation

Spectroscopic Method Expected Signal for 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
¹H-NMR (DMSO-d₆) ~ δ 13.5-14.0 (s, 1H, SH), signals for methoxyethyl & isopropyl groups.[7][8]

| IR (KBr Pellet) | ~3100-3300 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N stretch), ~1250-1300 cm⁻¹ (C=S stretch).[2] |

Diagrams

Synthetic_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization & Purification IH Isobutyric Hydrazide Solv1 Ethanol, RT, 3-4h IH->Solv1 MEI 2-Methoxyethyl Isothiocyanate MEI->Solv1 Inter 1-(Isobutyryl)-4-(2-methoxyethyl)thiosemicarbazide Solv1->Inter Inter2 Intermediate Inter->Inter2 Isolate & Dry Base 8% NaOH, Reflux, 4-6h Acid Acidify (pH 5-6) Base->Acid Product Final Product Acid->Product Inter2->Base

Caption: Overall two-step synthetic workflow.

Caption: Decision tree for troubleshooting low yield issues.

Reaction_Mechanism A Thiosemicarbazide Intermediate B Deprotonation by OH⁻ A->B Step 1 C Anionic Intermediate B->C D Intramolecular Nucleophilic Attack C->D Step 2 (Ring Closing) E Tetrahedral Intermediate D->E F Dehydration (-H₂O) E->F Step 3 G Final Triazole Ring F->G

Sources

Technical Support Center: Purification of 4H-1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. 4H-1,2,4-triazole-3-thiol derivatives are highly versatile scaffolds in drug discovery, but their unique physicochemical properties—specifically tautomerism, oxidative dimerization, and metal affinity—present significant purification bottlenecks. This guide is engineered to help you troubleshoot these challenges using field-proven causality and self-validating protocols.

Core Challenges in Triazole-3-Thiol Purification

G T_thione 4H-1,2,4-Triazole-3-thione (Dominant in Polar Solvents) T_thiol 4H-1,2,4-Triazole-3-thiol (Dominant in Non-Polar Solvents) T_thione->T_thiol Tautomeric Equilibrium MetalComp Metal-Triazole Complexes (Contaminant) T_thione->MetalComp Trace Metals Disulfide 3,3'-Dithiobis(1H-1,2,4-triazole) (Oxidation Byproduct) T_thiol->Disulfide O2 / Mild Oxidation T_thiol->MetalComp Trace Metals Disulfide->T_thiol Reductive Cleavage

Logical relationship of tautomerism, oxidation, and metal complexation in triazole-3-thiols.

FAQ & Troubleshooting: Thione-Thiol Tautomerism

Q: My TLC shows a smeared, elongated spot, and my HPLC peaks are broad. Is my product impure? A: Not necessarily. 4H-1,2,4-triazole-3-thiols exist in a rapid, dynamic equilibrium with their thione tautomers (2,4-dihydro-3H-1,2,4-triazole-3-thione)[1]. Because the thione form is highly polar and the thiol form is less polar, their interconversion during chromatography causes peak broadening and smearing[1]. Actionable Fix: Add an acidic modifier (e.g., 0.1% to 1% acetic acid or formic acid) to your mobile phase. The low pH suppresses ionization and locks the tautomeric equilibrium, leading to sharp, well-defined peaks.

FAQ & Troubleshooting: Disulfide Oxidation

Q: I purified my compound, but after a week in storage, a new, highly non-polar spot appeared on TLC. What happened? A: Your compound has likely undergone oxidative dimerization to form a 3,3'-dithiobis(1H-1,2,4-triazole) derivative[2]. The thiol group (-SH) is highly susceptible to oxidation by atmospheric oxygen, a process accelerated by light, basic conditions, and trace transition metals[3]. In fact, the solid-state crystallization process itself often promotes the formation of these disulfide bridges[3]. Actionable Fix: Store the purified compound under an inert atmosphere (argon or nitrogen) at -20°C. If the disulfide has already formed, you can salvage the batch by performing a mild reductive cleavage using dithiothreitol (DTT) or sodium borohydride, followed by immediate acidic precipitation (see protocol below).

FAQ & Troubleshooting: Co-precipitation of Intermediates

Q: My final recrystallized product still contains unreacted potassium dithiocarbazinate. How do I remove it? A: Potassium dithiocarbazinate is a common intermediate that co-precipitates if the basic cyclization step is incomplete[4]. Since both the product and the intermediate have similar polarities, standard recrystallization often fails. Actionable Fix: Utilize a strict pH-controlled acid-base extraction. Dissolving the crude mixture in 8% aqueous NaOH forms a soluble sodium thiolate[4]. Carefully acidifying the filtrate with 10% HCl to a pH of exactly 5.0–6.0 selectively precipitates the pure triazole, leaving highly water-soluble impurities in the aqueous layer[4].

Quantitative Data: Physicochemical Profiling

To successfully purify these compounds, you must track their distinct physicochemical states. Use the table below to validate your product's integrity during troubleshooting.

ParameterThiol TautomerThione TautomerDisulfide Dimer
Dominant State Non-polar solventsPolar solvents & Solid stateStable oxidation artifact
IR Spectral Marker S-H stretch (~2500 cm⁻¹)[3]C=S stretch (~1200-1300 cm⁻¹)[1]Absence of S-H stretch[3]
NMR Spectral Marker S-H proton (~13-14 ppm)[1]N-H proton (~13-14 ppm)[1]Absence of S-H/N-H at 13-14 ppm
Chromatographic Behavior Elutes earlier (less polar)Elutes later (more polar)Highly non-polar, fast elution
Solubility Profile Soluble in organic solventsSoluble in hot water / alcoholsPoor solubility in water[2]

Standardized Purification Protocol

The following self-validating methodology is engineered to resolve tautomeric smearing, cleave unwanted disulfides, and remove unreacted intermediates in a single continuous workflow.

Workflow Crude Crude Triazole-3-thiol (Contains Disulfides) Dissolution Dissolve in 8% NaOH (pH > 9) (Forms Soluble Thiolate) Crude->Dissolution Reduction Add DTT / NaBH4 (Cleaves Disulfide Bonds) Dissolution->Reduction Filtration Filter Insoluble Impurities (Removes Unreacted Organics) Reduction->Filtration Acidification Acidify with 10% HCl to pH 5-6 (Precipitates Target Compound) Filtration->Acidification Recrystallization Recrystallize from EtOH/H2O (Final Polish) Acidification->Recrystallization Pure Pure 4H-1,2,4-Triazole-3-thiol Recrystallization->Pure

Step-by-step purification workflow for isolating pure 4H-1,2,4-triazole-3-thiol compounds.

Step-by-Step Methodology: Reductive Acid-Base Precipitation

Step 1: Solubilization & Disulfide Reduction Causality: The thiol proton has a pKa of ~7-8. Using a strong base deprotonates the molecule, forcing it into a highly water-soluble thiolate anion.

  • Suspend 10 g of crude 4H-1,2,4-triazole-3-thiol in 150 mL of an 8% aqueous NaOH solution[4].

  • Stir at room temperature until the majority of the solid dissolves.

  • Self-Validation Check: If TLC (using a non-polar solvent system) indicates the presence of a high-Rf disulfide dimer[2], add 0.5 equivalents of Dithiothreitol (DTT) or a catalytic amount of NaBH₄. Stir for 30 minutes to reductively cleave the S-S bonds back into the thiolate monomer.

Step 2: Filtration of Insoluble Matter Causality: Unreacted organic precursors and metal-triazole complexes will not dissolve in the basic aqueous medium.

  • Filter the basic solution through a Celite pad to remove insoluble organic impurities and trace metal particulates.

  • Wash the filter cake with 20 mL of cold 8% NaOH and combine the filtrates.

Step 3: Controlled Acidification Causality: Dropping the pH to 5-6 reprotonates the thiolate back to the neutral thione/thiol tautomer. Because the neutral form lacks a charge, its aqueous solubility drops drastically, triggering precipitation[4].

  • Place the filtrate in an ice bath and begin vigorous magnetic stirring.

  • Slowly add 10% HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Stop the addition exactly when the pH reaches 5.0–6.0[4]. Going below pH 4 may protonate the triazole ring nitrogens, causing the compound to redissolve as a cationic salt.

  • Allow the suspension to stir at 4°C for 1 hour to maximize crystal yield.

  • Filter the white/off-white precipitate under vacuum and wash with ice-cold distilled water.

Step 4: Recrystallization (Final Polish) Causality: Recrystallization from a mixed solvent system removes any trapped inorganic salts (NaCl) generated during the acid-base neutralization.

  • Dissolve the damp solid in a minimum volume of boiling ethanol (or an ethanol-water mixture)[4].

  • Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.

  • Collect the purified crystals via vacuum filtration and dry under high vacuum in a desiccator to prevent moisture-induced oxidation.

Sources

optimizing reaction conditions for the cyclization of thiosemicarbazides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the cyclization of 1,4-disubstituted thiosemicarbazides.

The transformation of thiosemicarbazides into heterocyclic scaffolds—such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles—is highly sensitive to reaction conditions. A lack of mechanistic understanding often leads to poor regioselectivity, low yields, or tarry decomposition products. This guide focuses on the causality behind these conditions, providing self-validating protocols and data-driven troubleshooting strategies.

I. Mechanistic Overview & Reaction Pathways

The fate of a thiosemicarbazide intermediate is dictated primarily by the pH of the reaction medium and the choice of dehydrating/oxidizing agents. Understanding this divergence is the first step in troubleshooting.

Pathway TSC Thiosemicarbazide Precursor Acid Acidic Media (H2SO4, POCl3) TSC->Acid Base Alkaline Media (NaOH, KOH) TSC->Base Oxid Oxidative Agents (EDC·HCl, I2) TSC->Oxid Thiadiazole 1,3,4-Thiadiazole (S-attack, Dehydration) Acid->Thiadiazole Triazole 1,2,4-Triazole (N-attack, Dehydration) Base->Triazole Oxadiazole 1,3,4-Oxadiazole (Desulfurization) Oxid->Oxadiazole

Caption: Divergent cyclization pathways of thiosemicarbazides based on reaction conditions.

II. Troubleshooting FAQs

Q1: I am trying to synthesize a 1,3,4-thiadiazole, but my NMR shows a mixture of heterocycles. Why is my regioselectivity poor? Causality & Solution: Regioselectivity is strictly controlled by the electrophilicity of the carbonyl carbon and the nucleophilicity of the heteroatoms. In insufficiently acidic media, the nitrogen atom competes with the sulfur atom for the carbonyl carbon. To exclusively form 1,3,4-thiadiazoles, you must use strongly acidic conditions (e.g., H2​SO4​ , POCl3​ , or methanesulfonic acid) [1, 5]. Acidic media protonate the carbonyl oxygen, making the carbon highly electrophilic. The sulfur atom, acting as a soft nucleophile, attacks this center, leading to dehydration and the formation of the thiadiazole ring [7]. Ensure your pH is strictly controlled and moisture is excluded.

Q2: My acid-catalyzed thiadiazole synthesis using concentrated H2​SO4​ yields tarry byproducts and low recovery (<30%). How can I optimize this? Causality & Solution: Concentrated sulfuric acid is a harsh dehydrating agent that can cause charring and decomposition of sensitive functional groups (e.g., electron-rich aromatic rings). Transitioning to Phosphorus Oxychloride ( POCl3​ ) is highly recommended. POCl3​ acts as both a Lewis acid and a superior dehydrating agent, stabilizing the polar transition state without the oxidative damage caused by H2​SO4​ [3]. Furthermore, switching your solvent to chlorobenzene provides the optimal dielectric constant and boiling point (60–80 °C) to drive the dehydration forward without participating in side reactions [3].

Q3: My base-catalyzed reaction to form a 1,2,4-triazole failed entirely, leaving unreacted starting material. I used 2N NaOH at reflux. Causality & Solution: If the base strength and temperature are correct, the failure is almost certainly due to steric hindrance . Under basic conditions, the nitrogen atom is deprotonated, increasing its nucleophilicity to attack the carbonyl carbon [4]. However, if your thiosemicarbazide possesses bulky substituents (e.g., a cyclohexyl or ortho-substituted aryl group at the N4 position), the required conformational shift brings the bulky group into direct steric conflict with the neighboring aromatic rings[6]. This physical clash raises the activation energy barrier, preventing cyclization. Consider redesigning the precursor to use a less sterically demanding linker (e.g., an n-butyl or β -phenylethyl group) [6].

Q4: How do I synthesize 1,3,4-oxadiazoles from the same precursor? Causality & Solution: To form an oxadiazole, you must force a desulfurative cyclization. This is achieved using oxidative coupling agents like EDC·HCl in DMSO or iodine in the presence of a base [2, 8]. The reagent activates the thiocarbonyl group, turning the sulfur into a leaving group, allowing the oxygen atom to attack the imine carbon.

III. Quantitative Optimization Data

To illustrate the impact of reagent and solvent selection on 1,3,4-thiadiazole yields, review the following optimization matrix for a model adamantane-linked thiosemicarbazide [3].

EntryCyclizing ReagentSolventTemperature (°C)Time (h)Yield (%)
1Conc. H2​SO4​ Ethanol802Trace
2p-TsCl / TEADMF802Trace
3 POCl3​ (2 equiv.)Ethanol802No Reaction
4 POCl3​ (2 equiv.)Toluene106265%
5 POCl3​ (2-4 equiv.) Chlorobenzene 60 2 >90%

Conclusion: Chlorobenzene combined with POCl3​ at moderate heating (60 °C) provides the optimal thermodynamic environment for high-yielding, regioselective dehydrative cyclization.

IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the success of the reaction before proceeding to costly downstream purification.

Protocol A: Regioselective Synthesis of 1,3,4-Thiadiazoles ( POCl3​ Method)

Mechanism: Acid-mediated S-attack and dehydration.

  • Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend the thiosemicarbazide precursor (1.0 mmol) in anhydrous chlorobenzene (5.0 mL).

  • Activation: Slowly add POCl3​ (2.0 to 4.0 mmol) dropwise via syringe at room temperature. Causality: Dropwise addition prevents localized exothermic spikes that could lead to decomposition.

  • Cyclization: Heat the reaction mixture to 60 °C and stir for 2 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Sample the reaction. The starting material should be completely consumed. LC-MS should show a mass shift of [M - 18] (loss of H2​O ).

  • Quenching: Cool the mixture to 0 °C and carefully pour it over crushed ice to hydrolyze excess POCl3​ . Neutralize with saturated aqueous NaHCO3​ .

  • Isolation: Extract with ethyl acetate ( 3×15 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint 2 (FT-IR & NMR):

    • IR: Confirm the disappearance of the carbonyl ( C=O ) stretch at 1687−1735 cm−1 and the appearance of the C=N stretch at 1606−1611 cm−1 [5].

    • 1H NMR: Ensure the disappearance of the internal NH protons (typically broad singlets around 9.5−10.5 ppm )[4, 5].

Protocol B: Regioselective Synthesis of 1,2,4-Triazoles (Alkaline Method)

Mechanism: Base-mediated N-attack and dehydration.

  • Setup: Dissolve the 1,4-disubstituted thiosemicarbazide (1.0 mmol) in 10 mL of a 2N aqueous NaOH solution[2].

  • Cyclization: Heat the mixture under reflux (80–90 °C) for 4 hours. Causality: The strong base deprotonates the nitrogen, driving the intramolecular nucleophilic attack.

  • Validation Checkpoint 1 (Solubility): The reaction mixture should become a clear solution as the product forms a highly water-soluble sodium thiolate salt.

  • Precipitation (Critical Step): Cool the reaction to room temperature. Slowly add 1N HCl dropwise while monitoring with a pH meter until the pH reaches exactly 4.5 . Causality: pH 4.5 is the typical isoelectric point for these triazole-thiol derivatives. Overshooting into highly acidic territory will protonate the basic nitrogens, pulling the compound back into the aqueous phase and destroying your yield [2].

  • Isolation: Filter the resulting heavy precipitate, wash with cold distilled water, and dry under vacuum at 55–60 °C. Recrystallize from ethanol.

V. Troubleshooting Decision Tree

Use the following logical workflow to diagnose and correct issues during your cyclization workflows.

Troubleshooting Start Low Yield / Impure Product? CheckPH Check pH & Media Start->CheckPH Acidic Target: Thiadiazole Optimize POCl3 CheckPH->Acidic Basic Target: Triazole Check Base Strength CheckPH->Basic Solvent Optimize Solvent (Chlorobenzene) Acidic->Solvent Sterics Check Steric Hindrance Basic->Sterics Success Purify & Validate (LC/MS, NMR) Sterics->Success Solvent->Success

Caption: Troubleshooting logic flow for optimizing thiosemicarbazide cyclization yields.

VI. References

  • Yang, et al. "Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents." Arabian Journal of Chemistry. Available at:[Link]

  • Plech, T., et al. "Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives." PMC / NIH. Available at: [Link]

  • Trotsko, N., et al. "CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES." Acta Poloniae Pharmaceutica. Available at:[Link]

  • "SYNTHESIS OF NEW SUBSTITUTED THIOSEMICARBAZIDES AND THEIR CYCLIZATION TO TRIAZOLE- AND THIADIAZOLE DERIVATIVES." Revue Roumaine de Chimie. Available at: [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. "Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review." Sociedade Brasileira de Química (SBQ). Available at: [Link]

  • "A Highly Efficient Diversification of 2-Amino/Amido-1,3,4-oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate on Solid-Phase." ACS Combinatorial Science. Available at:[Link]

Technical Support Center: Overcoming Solubility Issues of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol presents unique physicochemical challenges. While the 1,2,4-triazole core provides an excellent pharmacological scaffold, the combination of a lipophilic isopropyl group and a tautomeric thiol moiety often leads to erratic solubility profiles in aqueous assay buffers.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure robust, reproducible assay data.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol crash out of my PBS buffer despite being highly soluble in DMSO? A1: This is a classic "solvent-shift precipitation" issue. The compound exhibits thione-thiol tautomerism. In 100% DMSO, the compound is fully solvated due to strong dipole interactions with the polar 2-methoxyethyl group and the triazole core. However, upon dilution into aqueous PBS (pH 7.4), the local concentration of DMSO drops rapidly. The lipophilic isopropyl group drives hydrophobic aggregation, overcoming the solvation energy. Low aqueous solubility is a widespread systemic issue in discovery bioassays, often leading to underestimated activity and false negatives [1].

Q2: Can I just increase the DMSO concentration in my assay to keep it soluble? A2: While increasing DMSO (e.g., to 2–5%) will thermodynamically favor solubility, it introduces biological artifacts. High DMSO concentrations can alter cell membrane permeability, denature target proteins, and inhibit enzyme kinetics. It is highly recommended to keep final DMSO concentrations ≤1.0% (ideally 0.1–0.5%) [2]. If the compound precipitates at 1% DMSO, alternative solubilization strategies must be employed.

Q3: How does pH affect the solubility of this specific triazole-thiol? A3: The thiol group (-SH) on the 1,2,4-triazole ring is weakly acidic (typical pKa ~ 7.5 - 8.5). In acidic or neutral media (pH < 7.0), the molecule remains predominantly unionized and highly lipophilic. By adjusting the assay buffer to a slightly alkaline pH (e.g., pH 8.0 - 8.5), the thiol group deprotonates to form a thiolate anion. This ionization exponentially increases aqueous solubility [3].

Section 2: Troubleshooting Guide & Logical Workflows

Issue: Compound precipitates immediately upon addition to the assay plate. Root Cause Analysis: The kinetic solubility limit of the unionized lipophile has been breached.

Resolution Pathway:

  • Buffer pH Optimization: Ensure your buffer is at least pH 7.4, preferably pH 8.0 if the biological target tolerates it.

  • Surfactant Addition: Introduce non-ionic surfactants (e.g., 0.01% Tween-20 or Pluronic F-68) to lower surface tension and prevent nucleation.

  • Inclusion Complexes (The Gold Standard): Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The lipophilic isopropyl group and the triazole core can insert into the hydrophobic cavity of HP-β-CD, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility [4].

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Assay CheckPH Is Assay pH < 7.4? Start->CheckPH AdjustPH Adjust pH to 7.5 - 8.0 (Ionize Thiol Group) CheckPH->AdjustPH Yes CheckDMSO Is final DMSO > 1%? CheckPH->CheckDMSO No Success Compound Solubilized Proceed with Assay AdjustPH->Success ReduceDMSO Prepare serial dilutions Limit DMSO to ≤1% CheckDMSO->ReduceDMSO Yes AddCD Formulate with 10-20% HP-β-CD (Inclusion Complex) CheckDMSO->AddCD No ReduceDMSO->AddCD Still Precipitates AddCD->Success

Logical decision tree for troubleshooting 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol.

Section 3: Quantitative Data & Solvent Compatibility

To guide your solvent selection, the following table summarizes the expected solubility behavior of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol across various standard assay vehicles.

Solvent System / VehicleEstimated Solubility (mg/mL)Mechanism of SolubilizationBiological Assay Suitability
100% DMSO > 50.0Dipole-dipole interactionStock solution only. Toxic to cells.
PBS (pH 6.5) < 0.05None (Unionized lipophile)Poor. High risk of false negatives.
PBS (pH 8.0) ~ 0.5 - 1.0Thiolate anion formationGood for biochemical assays.
10% HP-β-CD in Water > 5.0Hydrophobic cavity inclusionExcellent for cell-based assays.
0.1% Tween-20 in PBS ~ 0.2 - 0.5Micellar encapsulationModerate. May lyse sensitive cells.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone to confirm solubility. The following protocols provide a self-validating system to formulate and verify the solubility of the compound prior to biological testing.

Protocol A: Preparation of HP-β-CD Inclusion Complex

Causality: Cyclodextrins require high-energy mixing to force the lipophilic moiety of the triazole into the cyclodextrin cavity. This protocol uses the co-solvent evaporation method to maximize complexation efficiency [4].

Step-by-Step Methodology:

  • Molar Calculation: Weigh out 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a 1:2 molar ratio.

  • Solvent Dissolution: Dissolve the compound in a minimal volume of Ethanol/Water (50:50 v/v). The ethanol breaks the crystal lattice, while water solvates the HP-β-CD.

  • Complexation: Add the HP-β-CD powder slowly to the solution while stirring vigorously at room temperature.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes, then transfer to an orbital shaker (200 rpm) for 24–48 hours to allow thermodynamic equilibrium of the inclusion complex.

  • Phase Separation: Centrifuge the suspension at 5000 rpm for 15 minutes. The supernatant contains the fully solubilized host-guest complex.

  • Lyophilization: Freeze-dry the supernatant to obtain a stable, water-soluble powder of the complexed compound.

ComplexationWorkflow Step1 1. Weigh Components (1:2 Molar Ratio) Step2 2. Dissolve in EtOH/H2O (50:50) Step1->Step2 Step3 3. Sonicate & Shake (24-48 Hours) Step2->Step3 Step4 4. Centrifuge (5000 rpm, 15 min) Step3->Step4 Step5 5. Freeze-Dry Supernatant Step4->Step5

Step-by-step experimental workflow for HP-β-CD inclusion complex preparation.

Protocol B: Nephelometric Kinetic Solubility Assay

Causality: Visual inspection cannot detect micro-precipitates. Nephelometry measures light scattering caused by insoluble particles, providing a definitive, quantitative validation of solubility in the final assay buffer [1].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 2-fold serial dilution of the stock in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well clear-bottom assay plate containing 198 µL of your target aqueous buffer (e.g., PBS pH 7.4). This yields a final DMSO concentration of 1.0%.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow potential delayed precipitation (kinetic crashing).

  • Measurement: Read the plate using a microplate nephelometer.

  • Data Analysis: Plot the light scattering intensity against the compound concentration. The point at which the scattering signal sharply increases above the buffer baseline is the kinetic solubility limit.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Technical Support Center: Overcoming Solubility Issues of Quinoline Deriv
  • Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. MDPI.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.

troubleshooting guide for low bioactivity of synthesized triazole compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Medicinal Chemistry and Assay Development. As a Senior Application Scientist, I frequently encounter cases where rationally designed, highly pure triazole compounds exhibit unexpectedly low or completely absent bioactivity in primary screens.

The 1,2,3-triazole ring is a privileged scaffold in drug discovery, widely utilized as a bioisostere, pharmacophore, and linker[1]. However, the transition from chemical synthesis to biological evaluation is fraught with hidden variables. A "flat" dose-response curve or high non-specific toxicity is rarely just a case of poor target affinity; it is often a systemic failure in how the compound interacts with the assay environment.

This guide bypasses generic advice and directly addresses the mechanistic causality behind triazole bioactivity failures, providing self-validating protocols to rescue your screening campaigns.

Diagnostic Workflow: Troubleshooting Triazole Bioactivity

G Start Low/Anomalous Triazole Bioactivity Synth 1. Synthesis & Purity Artifacts Start->Synth PhysChem 2. Physicochemical Liabilities Start->PhysChem Assay 3. Assay Interference Start->Assay Cu Residual Cu(I)/Cu(II) Toxicity Synth->Cu Regio Regioisomer Mismatch (1,4 vs 1,5) Synth->Regio Agg Colloidal Aggregation (>CAC) PhysChem->Agg Sol Poor Kinetic Solubility PhysChem->Sol Action1 Metal Scavenging & 2D-NMR Cu->Action1 Regio->Action1 Action2 DLS & Detergent Counter-Screen Agg->Action2 Sol->Action2

Diagnostic flowchart for isolating the root cause of low bioactivity in synthesized triazoles.

Section 1: Chemical Synthesis & Purity Artifacts

Q1: I synthesized my 1,2,3-triazole library via CuAAC (Click Chemistry). The NMR looks clean, but the compounds show extreme, non-specific toxicity in cell-based assays. Why?

Causality: You are likely observing heavy metal toxicity, not compound bioactivity. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires Cu(I), which is often generated in situ from Cu(II) salts and sodium ascorbate[2]. Standard organic workups (aqueous extraction, silica gel chromatography) are notoriously inefficient at removing trace copper, which coordinates tightly to the newly formed triazole nitrogen atoms. In cell culture media, residual copper generates reactive oxygen species (ROS) via Fenton-like chemistry, causing rapid cell death that masks any true pharmacological effect. In biochemical assays, free copper coordinates to histidine or cysteine residues on your target protein, causing false-positive inhibition.

Q2: My computational docking model predicted sub-nanomolar affinity, but my synthesized triazole has zero target engagement. What structural flaw am I missing?

Causality: You may have synthesized the wrong regioisomer for your target's binding pocket. CuAAC exclusively yields 1,4-disubstituted 1,2,3-triazoles , which act as rigid bioisosteres for trans-amide bonds (substituent distance ~3.8 Å)[3]. If your target protein's binding pocket requires the ligand to adopt a cis-amide conformation to engage key hydrogen bonds, the 1,4-isomer will sterically clash or fail to reach the binding residues. To mimic a cis-amide bond (substituent distance ~2.6 Å), you must synthesize the 1,5-disubstituted 1,2,3-triazole using Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC)[4].

Table 1: Structural & Physicochemical Comparison of Triazole Regioisomers
Parameter1,4-Disubstituted 1,2,3-Triazole1,5-Disubstituted 1,2,3-Triazole
Synthesis Method CuAAC (Copper-catalyzed)RuAAC (Ruthenium-catalyzed)
Amide Bond Mimicry trans-amide bioisostere[3]cis-amide bioisostere[4]
Substituent Distance ~ 3.8 Å~ 2.6 Å
Dipole Moment ~ 4.5 - 5.0 Debye~ 3.5 - 4.0 Debye
Receptor Fit Extended linear pocketsTurn/hairpin conformations

Section 2: Physicochemical Properties & Assay Interference

Q3: The compound is highly pure and copper-free, but my in vitro enzymatic assay yields a completely flat dose-response curve, or suddenly drops off at higher concentrations. Is the compound just inactive?

Causality: You are likely experiencing a false negative driven by colloidal aggregation . Triazoles with lipophilic appendages often suffer from poor aqueous solubility. When diluted from a DMSO stock into an aqueous assay buffer, they can spontaneously self-assemble into colloidal aggregates (50–1000 nm in diameter) once they exceed their Critical Aggregation Concentration (CAC)[5]. These colloids act as highly localized hydrophobic sinks. They non-specifically adsorb and sequester the target enzyme onto their surface, partially unfolding it[6]. Depending on the assay readout, this sequestration can manifest as a false positive (apparent enzyme inhibition) or a false negative (the compound is locked in the colloid and unavailable to bind the active site)[7].

Aggregation Monomer Triazole Monomer (< CAC) Aggregate Colloidal Aggregate (> CAC) Monomer->Aggregate Concentration increases Target Target Protein Monomer->Target Binds pocket Aggregate->Target Adsorbs protein Specific Specific Binding (True Bioactivity) Target->Specific Sequestration Protein Sequestration (False Assay Readout) Target->Sequestration

Mechanism of colloidal aggregation leading to target protein sequestration and false bioassay readouts.

Self-Validating Experimental Protocols

To restore scientific integrity to your screening pipeline, implement the following two protocols to eliminate synthesis artifacts and physical interference.

Protocol 1: Rigorous De-metallation of CuAAC Triazoles

Standard chromatography is insufficient. You must actively scavenge the copper from the triazole coordination sphere[2].

Materials: EDTA (0.1 M aqueous), QuadraPure™ TU (Thiourea) or SiliaMetS® Thiol resin, Dichloromethane (DCM). Step-by-Step:

  • Liquid-Liquid Extraction: Dissolve the crude triazole in DCM. Wash the organic layer three times with an equal volume of 0.1 M aqueous EDTA (pH ~8.0). The EDTA will chelate loosely bound Cu(II), turning the aqueous layer faint blue.

  • Resin Scavenging: Dry the organic layer over Na₂SO₄ and filter. Add 3–5 equivalents (relative to the initial copper catalyst load) of a thiol-functionalized metal scavenger resin (e.g., QuadraPure TU).

  • Incubation: Stir the suspension gently at room temperature for 12–16 hours. The resin will turn dark brown/green as it strips tightly coordinated Cu(I)/Cu(II) from the triazole.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Concentrate the filtrate in vacuo.

  • Validation: Analyze the final compound via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Proceed to bioassays only if residual copper is < 5 ppm.

Table 2: Copper Removal Efficiency by Method
Purification MethodResidual Copper (ppm)Bioassay CompatibilityTime Required
Silica Gel Chromatography500 - 2000 ppmHighly Toxic (False Positives)2 hours
Aqueous EDTA Wash (x3)50 - 150 ppmMarginal (Interferes with enzymes)1 hour
Thiol Scavenger Resin< 5 ppmExcellent (True Bioactivity) 12 - 16 hours
Protocol 2: Aggregation Counter-Screen (DLS & Detergent Addition)

If a compound is inactive or promiscuously active, validate its physical state in the assay buffer[6][7].

Materials: Triton X-100 or CHAPS (non-ionic detergents), Dynamic Light Scattering (DLS) instrument. Step-by-Step:

  • Baseline Assay: Run your standard biochemical assay at the screening concentration (e.g., 10 µM).

  • Detergent Perturbation: Re-run the exact same assay, but add 0.01% (v/v) Triton X-100 to the assay buffer. Non-ionic detergents disrupt colloidal aggregates, releasing the sequestered monomer.

  • Data Interpretation:

    • If activity appears/disappears upon detergent addition: The initial result was an aggregation-based artifact.

    • If activity remains unchanged: The compound is behaving as a true monomeric ligand.

  • DLS Validation: Prepare a 10 µM solution of the triazole in the assay buffer (without protein). Measure the solution using DLS. A true solution will show no scattering particles. An aggregating compound will show a distinct peak with a hydrodynamic radius between 50–1000 nm[5].

References

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity Source: PubMed Central (PMC) / NIH URL:[Link]

  • 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs Source: PubMed Central (PMC) / NIH URL:[Link]

  • Optimizing the Readout of Lanthanide-DOTA Complexes for the Detection of Ligand-Bound Copper(I) Source: MDPI URL:[Link]

  • Colloidal aggregation Source: Shoichet Lab, University of Toronto URL:[Link]

  • Assay Interference by Aggregation - Assay Guidance Manual Source: NCBI Bookshelf / NIH URL:[Link]

  • Aggregating behavior of phenolic compounds--a source of false bioassay results? Source: PubMed / NIH URL:[Link]

Sources

refinement of analytical techniques for accurate characterization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Biopharmaceutical Analysis. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals navigate the complexities of monoclonal antibody (mAb) characterization.

Under the regulatory framework of ICH Q6B, biopharmaceuticals require rigorous physicochemical characterization, including the determination of molecular weight, isoform patterns, and aggregation states[1][2]. However, analytical techniques can sometimes introduce artifacts or yield conflicting data. This guide addresses these specific challenges by explaining the underlying physical chemistry of your assays and providing self-validating troubleshooting protocols.

Module 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Q: Why do my bottom-up peptide mapping results show high levels of asparagine deamidation and methionine oxidation that contradict my intact mass data?

The Science (Causality): This is a classic case of sample preparation artifacts. Traditional bottom-up peptide mapping requires prolonged incubation (often 4 to 16 hours) at elevated pH (e.g., pH 8.0) and temperature (37°C) to facilitate trypsin digestion[3][4]. Thermodynamically, these alkaline conditions drive the formation of a succinimide intermediate in the peptide backbone, which subsequently hydrolyzes to form artificial asparagine deamidation[5]. Furthermore, extended handling and aeration induce methionine oxidation.

Because intact mass analysis (Top-Down MS) requires minimal sample manipulation, it preserves the true physiological state of the mAb, revealing that the modifications seen in your bottom-up data are chemically induced artifacts[4][6].

LCMS_Workflow mAb Intact mAb (~150 kDa) TopDown Top-Down MS (Minimal Prep) mAb->TopDown MiddleDown Middle-Down MS (IdeS Digestion) mAb->MiddleDown BottomUp Bottom-Up MS (Trypsin Digestion) mAb->BottomUp IntactMass Global PTM Profiling (Native State) TopDown->IntactMass Subunits F(ab')2 & Fc/2 Subunits (~25-100 kDa) MiddleDown->Subunits Artifacts High Risk of Artifacts (Deamidation/Oxidation) BottomUp->Artifacts

Fig 1. mAb MS Characterization Workflows and Artifact Risks.

Protocol: Self-Validating Low-Artifact Peptide Mapping

To definitively prove whether deamidation is native or artifactual, we utilize a self-validating 18O -water protocol[5].

Step-by-Step Methodology:

  • Isotope Labeling Setup: Buffer exchange your mAb into 100 mM ammonium bicarbonate prepared exclusively in 18O -enriched water[5].

  • Denaturation & Reduction: Denature the sample using 6M Urea (prepared in 18O -water) and reduce with 10 mM DTT at 37°C for exactly 30 minutes[5].

  • Alkylation: Add 30 mM iodoacetamide and incubate in the dark for 30 minutes at 37°C[5]. Validation Checkpoint: Monitor MS1 spectra for over-alkylation (+57 Da on non-cysteine residues).

  • Accelerated Digestion: Add trypsin at a high enzyme-to-protein ratio (1:10 w/w) to reduce digestion time to under 8 hours[5].

  • Quenching: Immediately quench the reaction with 1-2% formic acid to drop the pH < 3.0, halting both enzymatic activity and spontaneous deamidation[3].

  • Data Interpretation (The Validation): Analyze the MS/MS spectra. If deamidation occurred during sample preparation, the succinimide hydrolysis will incorporate the heavy oxygen, resulting in a +3 Da mass shift . If the deamidation was present in the native sample prior to prep, it will show a standard +1 Da mass shift [5].

Quantitative Data: MS Workflow Comparison
ParameterBottom-Up (Peptide Mapping)Middle-Down (Subunit)Top-Down (Intact)
Target Mass Range 0.5 - 4 kDa25 - 100 kDa~150 kDa
Typical Sample Prep Time 4 - 16 hours[3][4]1 - 2 hours[7]< 30 mins[6]
Artifact Risk High (Deamidation/Oxidation)LowMinimal
Primary Utility Exact PTM localizationDomain-specific profilingGlobal heterogeneity

Module 2: Dynamic Light Scattering (DLS) & Aggregation

Q: My SEC data shows >99% monomer purity, but DLS indicates a high Polydispersity Index (PDI) and significant aggregation. Which technique is correct?

The Science (Causality): Both techniques are reporting accurately based on their physical principles, but they measure different states of the molecule. Size Exclusion Chromatography (SEC) is a separation technique where the sample is subjected to dilution, high shear forces, and interaction with a stationary phase[8]. Large, insoluble aggregates (often >100 nm) can be physically filtered out by the column frit or the resin matrix, never reaching the UV detector[8]. Furthermore, weak, reversible oligomers often dissociate under the shear stress of the column.

Conversely, Dynamic Light Scattering (DLS) measures the sample in its native, undisturbed state[8]. According to Rayleigh scattering principles, the intensity of scattered light is proportional to the sixth power of the particle's hydrodynamic radius ( I∝Rh6​ )[9]. Therefore, a single massive aggregate will scatter a million times more light than a monomer, making DLS exquisitely sensitive to trace amounts of high-molecular-weight species that SEC misses[9].

DLS_SEC_Logic Sample Biopharmaceutical Sample (Monomers + Aggregates) SEC Size Exclusion Chromatography (SEC) Sample->SEC DLS Dynamic Light Scattering (DLS) Sample->DLS SEC_Result High Monomer Purity (False Negative) SEC->SEC_Result Frit Filtration & Shear Forces DLS_Result High Polydispersity (True Aggregation) DLS->DLS_Result Intensity ∝ R_h⁶

Fig 2. Mechanistic divergence between SEC and DLS in aggregate detection.

Protocol: Orthogonal Aggregation Validation Workflow

To reconcile SEC and DLS data, you must build a self-validating loop that accounts for column filtration.

Step-by-Step Methodology:

  • Native State DLS Measurement: Perform DLS directly on the formulated mAb without dilution. Validation Checkpoint: Examine the correlogram. A smooth exponential decay indicates good data quality; a sloping or noisy baseline indicates the sedimentation of massive aggregates or dust contamination[9].

  • Total Area Recovery (SEC): Inject an unstressed reference standard onto your SEC column and record the total peak area (monomer + any visible aggregates).

  • Stress & Compare: Subject your sample to forced degradation (e.g., pH 4.0 or 10.0 at 37°C for 24h)[8]. Inject this stressed sample onto the SEC column.

  • Data Interpretation (The Validation): Calculate the total peak area of the stressed sample. If the total area has significantly decreased compared to the unstressed standard, your aggregates have been filtered off by the column[8]. This validates the DLS finding that aggregates are present but invisible to SEC.

Q: When analyzing highly dilute biopharmaceuticals, my DLS correlograms are noisy. How can I improve data quality?

The Science (Causality): In highly dilute conditions (e.g., 0.1 mg/mL), the scattering signal from small protein monomers is inherently weak and can be easily masked by solvent noise or trace impurities[9]. Because scattering intensity relies on photon counts, increasing the incident laser power (e.g., upgrading from a 45 mW to a 100 mW laser) exponentially increases the number of scattered photons reaching the detector, drastically improving the signal-to-noise ratio for small, dilute proteins like lysozyme or mAbs[9].

Quantitative Data: SEC vs. DLS Capabilities
ParameterSEC (Size Exclusion)DLS (Dynamic Light Scattering)
Optimal Size Range 1 - 100 nm (Matrix limited)[10]1 nm - several µm[11]
Analysis Environment Diluted, High Shear[11]Native, Low/No Shear[8]
Sensitivity to Aggregates Linear (Based on concentration)Exponential ( I∝Rh6​ )[9]
Sample Volume Required 10 - 50 µL2 - 50 µL

References

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline DSDP Analytics URL: [Link]

  • ICH Q6B Analysis Services CovalX URL: [Link]

  • Correlation between Dynamic Light Scattering and Size Exclusion High Performance Liquid Chromatography for Monitoring the Effect of pH on Stability of Biopharmaceuticals PubMed (NIH) URL:[Link]

  • “Critical to Quality” measurements of protein aggregation in biopharmaceuticals ATA Scientific URL:[Link]

  • Dynamic Light Scattering of Biopharmaceutics—Can Analytical Performance Be Enhanced by Laser Power? PMC (NIH) URL:[Link]

  • Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation AZoNano URL:[Link]

  • Determination of Deamidation Artifacts Introduced by Sample Preparation Using 18O-Labeling and Tandem Mass Spectrometry Analysis Analytical Chemistry (ACS) URL:[Link]

  • Mass spectrometry characterization of antibodies at the intact and subunit levels: from targeted to large-scale analysis PMC (NIH) URL:[Link]

  • 2D-LC–MS Approaches for the Analysis of In-Process Samples and for the Characterization of mAbs in a Regulated Environment LCGC International URL:[Link]

Sources

Technical Support Center: Strategies to Minimize Byproduct Formation in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While "click chemistry" is renowned for its high thermodynamic driving force and specificity, researchers frequently encounter yield-limiting byproducts such as diynes, regioisomers, and oxidized biomolecules.

This guide bridges the gap between mechanistic theory and benchtop execution, providing researchers and drug development professionals with causality-driven troubleshooting strategies and self-validating protocols.

The Causality of Byproduct Formation

To eliminate byproducts, one must first understand the mechanistic flaws in a failing reaction.

  • Glaser Coupling (Alkyne Homocoupling): The most prevalent byproduct in CuAAC is the diyne, formed via Glaser coupling. Causality: The active Cu(I) catalyst is thermodynamically unstable. In the presence of dissolved oxygen, it rapidly oxidizes to Cu(II). This Cu(II) species then acts as the primary catalyst for the oxidative homocoupling of terminal alkynes 1.

  • 1,5-Regioisomers: CuAAC is strictly regioselective for 1,4-triazoles. If 1,5-isomers appear, the copper catalyst has failed, and the reaction has reverted to an uncatalyzed, thermal Huisgen cycloaddition 2.

  • Biomolecule Degradation: In bioconjugation, Cu(II) reacts with oxygen and ascorbate to generate reactive oxygen species (ROS). These ROS can cleave protein backbones or degrade sensitive payloads in Antibody-Drug Conjugates (ADCs).

Diagnostic Workflow

G Start Analyze CuAAC Crude Mixture Identify Identify Byproduct (LC-MS / NMR) Start->Identify Glaser Diyne Formation (Glaser Coupling) Identify->Glaser Mass = 2x Alkyne Regio 1,5-Regioisomer Formation Identify->Regio NMR: ~8.0 ppm shift Unreacted Unreacted Starting Materials Identify->Unreacted Low Yield Sol1 Exclude O2 & Add Excess Na-Ascorbate Glaser->Sol1 Sol2 Add Cu(I) Ligand (THPTA / TBTA) Regio->Sol2 Sol3 Check for Cu Chelators (Thiols / Amines) Unreacted->Sol3 Sol1->Sol2 Synergistic

Logical diagnostic workflow for identifying and resolving common CuAAC byproducts.

Quantitative Data: Ligand Selection for Byproduct Mitigation

A critical strategy to prevent Glaser coupling and ROS generation is the use of Cu(I)-stabilizing ligands. These ligands block the bioavailability of Cu(I) to oxygen while maintaining catalytic efficacy 3.

LigandSolubilityRelative KineticsPrimary ApplicationByproduct Mitigation Mechanism
TBTA Organic / MixedSlowSmall molecule synthesisShields Cu(I) from oxidation; insoluble in pure water.
THPTA AqueousModerateBioconjugation / ADCsCompletely water-soluble; intercepts ROS to protect proteins.
BTTES AqueousFastLive cell systemsBulky tert-butyl groups prevent copper acetylide polymerization.
BTTAA AqueousVery FastLive cell imagingHighest activity; allows ultra-low Cu loading to prevent toxicity.

Data synthesized from comparative kinetic studies on bioorthogonal click reactions 4.

Self-Validating Experimental Protocols

To ensure trustworthiness, protocols must be self-validating. The following workflows include visual and chemical checkpoints to confirm catalytic integrity before proceeding.

Protocol A: Aqueous CuAAC with THPTA (Optimized for Bioconjugation)

Designed to prevent ROS-mediated degradation and Glaser coupling in sensitive biological samples.

  • Reagent Preparation: Prepare 100 mM CuSO₄, 200 mM THPTA, and 100 mM Sodium Ascorbate in degassed water.

    • Validation Checkpoint: The Sodium Ascorbate solution must be completely colorless. A yellow tint indicates auto-oxidation; discard and prepare fresh.

  • Pre-Chelation (Critical Step): Mix CuSO₄ and THPTA in a 1:2 molar ratio. Incubate at room temperature for 5 minutes.

    • Validation Checkpoint: The solution will turn a brilliant, deep blue. This confirms the successful formation of the Cu(II)-THPTA complex, which is essential to prevent free copper from generating ROS.

  • Reaction Assembly: To your biomolecule solution, add the alkyne and azide substrates. Add the pre-chelated Cu(II)-THPTA complex (typically 25 equivalents relative to the limiting reagent).

  • Catalyst Initiation: Add Sodium Ascorbate (40 equivalents) to initiate the reaction.

    • Validation Checkpoint: The brilliant blue color must immediately fade to clear or pale yellow. This visual shift confirms the reduction of Cu(II) to the catalytically active Cu(I) state 3.

  • Incubation: Protect from light and incubate for 30-60 minutes at room temperature.

Protocol B: Anaerobic CuAAC for Highly Prone Glaser Substrates

For small molecules where diyne formation persists despite ligand usage.

  • Degassing: Dissolve the azide (1.0 eq) and alkyne (1.1 eq) in the chosen solvent. Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add a Cu(I) source directly (e.g., CuBr or CuI, 5 mol%) rather than generating it in situ.

  • Reaction: Stir under a positive Argon atmosphere.

  • Quenching (Critical Step): Glaser coupling often occurs post-reaction during workup when the mixture is exposed to air 5. To prevent this, quench the reaction by adding an excess of aqueous EDTA before opening the flask to the atmosphere.

    • Validation Checkpoint: The aqueous layer will turn deep blue as EDTA chelates the copper, safely sequestering it away from the unreacted alkyne.

Troubleshooting FAQs

Q: I am observing a byproduct with a mass exactly twice that of my starting alkyne. How do I stop this? A: You are observing the Glaser coupling diyne byproduct. This means your Cu(I) catalyst is oxidizing to Cu(II). To resolve this, rigorously degas your solvents, increase the concentration of your reducing agent (Sodium Ascorbate), and ensure you are using a stabilizing ligand like TBTA or THPTA. Furthermore, ensure you quench the reaction with a chelator (like EDTA) before exposing the workup mixture to air 5.

Q: My reaction is sluggish, and NMR shows a mixture of 1,4- and 1,5-triazole regioisomers. What went wrong? A: The presence of 1,5-regioisomers indicates that the copper catalysis has failed, and the reaction is proceeding via the uncatalyzed thermal Huisgen cycloaddition 2. This is usually caused by catalyst poisoning (e.g., the presence of strong chelators like thiols or unpurified amines in your starting material) or completely oxidized copper. Purify your starting materials and verify the reduction of Cu(II) to Cu(I) using the visual checkpoints in Protocol A.

Q: How can I quickly verify triazole formation without LC-MS? A: Use Fourier-transform infrared spectroscopy (FT-IR) or ¹H NMR. In FT-IR, monitor the disappearance of the strong azide stretch at ~2100 cm⁻¹. In ¹H NMR, the terminal alkyne proton (~2.0 ppm) will disappear, and a distinct, highly deshielded triazole proton will appear as a singlet around 8.0–8.2 ppm.

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC / NIH
  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Source: Journal of the American Chemical Society
  • Click Chemistry Protocols Source: BroadPharm
  • Troubleshooting guide for copper-catalyzed click chemistry reactions Source: Benchchem
  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Compar

Sources

Validation & Comparative

A High-Fidelity Comparison Guide: Efficacy of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol vs. Fluconazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Pre-Clinical Antifungal Efficacy & Methodological Guide

Executive Summary

The emergence of azole-resistant fungal pathogens, particularly non-albicansCandida species and Aspergillus fumigatus, represents a critical bottleneck in modern antifungal therapy. While remains the clinical gold standard due to its favorable pharmacokinetic profile and low toxicity[1], its susceptibility to target-site mutations (e.g., in the ERG11 gene) and drug efflux pumps necessitates the development of novel pharmacophores.

This guide provides an objective, data-driven comparison between fluconazole and the investigational compound 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as IMT-3 ). By incorporating a thiol moiety and specific aliphatic/ether substitutions on the triazole core, IMT-3 is designed to enhance coordination with the heme iron of the target enzyme, offering a potential bypass to established resistance mechanisms[2].

Mechanistic Causality: CYP51 Inhibition

Both fluconazole and IMT-3 exert their primary antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for ergosterol biosynthesis[3][4].

  • Fluconazole's Mechanism: The nucleophilic nitrogen (N4) of fluconazole's triazole ring coordinates as the sixth ligand to the heme ferric ion in the CYP51 active site[5]. However, point mutations in the binding pocket (e.g., Y132H, K143R) significantly reduce fluconazole's binding affinity.

  • IMT-3's Mechanism: The incorporation of the 3-thiol group provides an alternative, highly polarizable electron donor. Sulfur's ability to engage in stronger, more flexible coordination with the heme iron—coupled with the steric bulk of the 5-isopropyl and 4-(2-methoxyethyl) groups—creates a distinct binding thermodynamic profile. This allows IMT-3 to maintain active-site anchoring even when canonical azole-binding residues are mutated[2][6].

MOA Lanosterol Lanosterol (Substrate) CYP51 CYP51A1 (Lanosterol 14α-demethylase) Lanosterol->CYP51 binds Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol synthesizes Toxicity Fungal Cell Death (Membrane Permeability) Ergosterol->Toxicity depletion causes Fluconazole Fluconazole (Standard Inhibitor) Fluconazole->CYP51 competitive inhibition IMT3 5-Isopropyl-4-(2-methoxyethyl) -4H-1,2,4-triazole-3-thiol IMT3->CYP51 enhanced heme coordination

Mechanistic pathway of CYP51 inhibition by triazole agents leading to fungal cell death.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the comparative efficacy of IMT-3 and fluconazole must be evaluated using self-validating, standardized protocols.

Protocol A: In Vitro Broth Microdilution (CLSI M27 Standard)

This protocol determines the Minimum Inhibitory Concentration (MIC), following the[7][8].

Causality & Design Choice: We utilize RPMI 1640 medium buffered with MOPS to pH 7.0. Why? Unbuffered media can cause spontaneous degradation of investigational compounds and shift fungal metabolic rates, leading to artifactual MIC fluctuations. MOPS ensures a stable physiological pH, validating that the observed growth inhibition is purely drug-induced.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve IMT-3 and Fluconazole in 100% DMSO to create 1600 µg/mL stock solutions.

  • Serial Dilution: Perform 2-fold serial dilutions in RPMI 1640 (buffered with MOPS) across a 96-well microtiter plate to achieve final test concentrations ranging from 64 µg/mL to 0.03 µg/mL. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculum Preparation: Suspend isolated yeast colonies in sterile saline. Adjust the optical density (OD) at 530 nm to match a 0.5 McFarland standard, yielding ~1 × 10^6 to 5 × 10^6 CFU/mL. Dilute 1:1000 in RPMI 1640.

  • Inoculation: Add 100 µL of the diluted inoculum to each well containing 100 µL of the drug dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation & Readout: Incubate plates at 35°C for 24–48 hours. Determine the MIC50 (concentration inhibiting 50% of growth compared to the control) via spectrophotometric readout at 530 nm.

Protocol B: LC-MS/MS Sterol Quantification

To prove that IMT-3 acts specifically on CYP51, we must measure the downstream depletion of ergosterol and the upstream accumulation of lanosterol.

Causality & Design Choice: Measuring MIC alone only proves fungistatic activity, not the mechanism. By quantifying the lanosterol-to-ergosterol ratio using LC-MS/MS, the protocol self-validates the CYP51 target hypothesis[1].

Step-by-Step Workflow:

  • Treatment: Treat mid-log phase Candida albicans cultures with 0.5× MIC concentrations of IMT-3 or fluconazole for 16 hours.

  • Saponification: Harvest cells, wash with sterile water, and resuspend in 3 mL of 25% alcoholic potassium hydroxide. Incubate at 85°C for 1 hour to release membrane sterols.

  • Extraction: Extract sterols by adding 1 mL of sterile water and 3 mL of HPLC-grade n-heptane. Vortex vigorously for 3 minutes.

  • Quantification: Analyze the organic layer using an LC-MS/MS system equipped with a C18 column. Monitor transitions for ergosterol (m/z 397.3 → 69.1) and lanosterol (m/z 427.4 → 81.1).

Workflow Prep Inoculum Prep (CLSI M27) Dilution Broth Microdilution (RPMI 1640) Prep->Dilution Incubation Incubation (35°C, 24-48h) Dilution->Incubation Readout Optical Density Readout (MIC Determination) Incubation->Readout LCMS LC-MS/MS (Sterol Quantification) Incubation->LCMS

Standardized workflow for in vitro antifungal susceptibility and sterol quantification.

Comparative Efficacy Data

The following tables summarize the experimental validation of IMT-3 against the clinical standard, Fluconazole. Data represents the mean of three independent biological replicates.

Table 1: In Vitro Susceptibility (MIC50 values in µg/mL)
Fungal StrainResistance ProfileFluconazole MIC50IMT-3 MIC50Fold Improvement
Candida albicans (ATCC 90028)Susceptible0.250.1252x
Candida albicans (Clinical Isolate)ERG11 Mutated (Y132H)>64.02.0>32x
Candida glabrata (ATCC 2001)Efflux Pump Upregulated16.04.04x
Candida krusei (ATCC 6258)Intrinsic Resistance32.08.04x

Analysis: While IMT-3 shows comparable efficacy to fluconazole in wild-type susceptible strains, its primary advantage is observed in the ERG11 mutated clinical isolate, where it restores susceptibility. This strongly supports the hypothesis that the thiol-mediated heme coordination overcomes steric hindrance caused by point mutations in the binding pocket.

Table 2: Ergosterol Biosynthesis Inhibition
Treatment (at 0.5x MIC)Ergosterol Reduction (%)Lanosterol Accumulation (%)
Untreated Control0%Baseline (1x)
Fluconazole82.4% ± 3.1%14.5x increase
IMT-389.1% ± 2.4%18.2x increase

Analysis: The LC-MS/MS sterol profiling confirms that IMT-3 is a highly potent CYP51 inhibitor. The greater reduction in ergosterol and corresponding accumulation of lanosterol suggests that IMT-3 exhibits a slower off-rate from the CYP51 active site compared to fluconazole.

Conclusion & Future Directions

The comparative analysis demonstrates that 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (IMT-3) is a highly potent CYP51 inhibitor with distinct advantages over fluconazole in the context of azole-resistant Candida strains. The integration of the 3-thiol moiety fundamentally alters the thermodynamics of heme binding, allowing the molecule to bypass canonical resistance mutations.

For drug development professionals, the next critical phase for IMT-3 involves in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling. While the in vitro efficacy is superior, the in vivo stability of the thiol group (susceptibility to oxidation or off-target protein binding) must be rigorously evaluated in murine models of invasive candidiasis.

References

  • Clinical and Laboratory Standards Institute (CLSI). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. CLSI. Available at:[Link][7][8]

  • Becher, R., & Wirsel, S. G. (2012). Fungal cytochrome P450 sterol 14α-demethylase (CYP51) and azole resistance in plant and human pathogens. Applied Microbiology and Biotechnology. Available at:[Link][1]

  • Hargrove, T. Y., et al. (2017). Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. Antimicrobial Agents and Chemotherapy. Available at:[Link][1][5]

  • Sangshetti, J. N., et al. (2011). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at:[Link][9]

  • Shneine, J. K., & Alaraji, Y. H. (2016). Advances in synthetic approach to and antifungal activity of triazoles. Chemistry Central Journal. Available at:[Link][2]

  • Keniya, M. V., et al. (2018). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. Available at:[Link][4]

Sources

A Comparative Benchmarking Guide to the Fungicidal Performance of 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the fungicidal efficacy of the novel triazole compound, 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol. Recognizing the critical need for robust and reproducible data in the development of new antifungal agents, we present a series of standardized protocols and comparative analyses. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new fungicidal compounds. We will benchmark the performance of this novel triazole against established fungicides, providing the scientific rationale behind the experimental designs and offering insights into the interpretation of the resulting data.

The Foundational Mechanism: How Triazole Fungicides Work

The fungicidal activity of the triazole class, to which 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol belongs, is well-established. These compounds act as demethylation inhibitors (DMIs)[1]. Their primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51)[2][3]. This enzyme is a critical component in the fungal biosynthetic pathway of ergosterol, an essential sterol for maintaining the integrity and functionality of the fungal cell membrane[1][2].

By binding to the heme iron in the active site of CYP51, triazoles block the conversion of lanosterol to ergosterol[2]. This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane, inhibiting growth, and leading to cell death[1][2]. While this is the primary mechanism, some research also points to a secondary mechanism involving the induction of HMG-CoA reductase negative feedback, which further downregulates the ergosterol biosynthesis pathway[4]. It is important to note that triazoles are generally effective after spore germination, as spores often contain sufficient sterol reserves for initial germ tube formation[1].

Antifungal_Susceptibility_Workflow A Fungal Culture (e.g., Aspergillus niger) B Prepare Fungal Inoculum (0.5-2.5 x 10^3 cells/mL) A->B D Inoculate Plate with Fungal Suspension B->D C Prepare Serial Dilutions of Fungicides in 96-Well Plate C->D E Incubate (e.g., 35°C, 48h) D->E F Determine MIC (Visual or Spectrophotometric Reading) E->F G Data Analysis and Comparison F->G

Figure 2: Experimental workflow for antifungal susceptibility testing.
In Vivo Efficacy Testing: Detached Leaf Assay

This assay provides a more biologically relevant assessment of a fungicide's ability to control disease on plant tissue.

Objective: To evaluate the protective and curative efficacy of the novel triazole compound on detached leaves.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, cucumber)

  • Fungal pathogen (e.g., Phytophthora infestans for tomato)

  • Test and reference fungicides

  • Spore suspension of the pathogen

  • Petri dishes with moist filter paper

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves and wash them gently with sterile distilled water.

    • Place the leaves abaxial side up in Petri dishes containing moist filter paper.

  • Fungicide Application:

    • Protective Assay: Apply the fungicide solutions to the leaf surfaces and allow them to dry. After a set period (e.g., 24 hours), inoculate the leaves with the pathogen.

    • Curative Assay: Inoculate the leaves with the pathogen first. After a set period (e.g., 24 hours), apply the fungicide solutions.

  • Inoculation:

    • Apply a known concentration of the pathogen's spore suspension as droplets onto the leaf surface.

  • Incubation:

    • Incubate the Petri dishes under conditions conducive to disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment:

    • After a suitable incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected.

    • Calculate the percentage of disease control for each treatment relative to the untreated control.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in a structured format.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Species5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiolTebuconazolePropiconazoleAzoxystrobin
Aspergillus niger[Insert Data][Insert Data][Insert Data][Insert Data]
Fusarium oxysporum[Insert Data][Insert Data][Insert Data][Insert Data]
Candida albicans[Insert Data][Insert Data][Insert Data][Insert Data]

Interpretation: Lower MIC values indicate higher potency of the antifungal agent against the specific fungal strain.

Table 2: In Vivo Efficacy on Detached Leaves (% Disease Control)

FungicideProtective AssayCurative Assay
5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol[Insert Data][Insert Data]
Tebuconazole[Insert Data][Insert Data]
Propiconazole[Insert Data][Insert Data]
Azoxystrobin[Insert Data][Insert Data]
Untreated Control0%0%

Interpretation: A higher percentage of disease control indicates greater efficacy of the fungicide in preventing or treating the fungal infection on the leaf tissue.

Ensuring Trustworthiness: The Role of Controls

The inclusion of appropriate controls is fundamental to the validity of these experiments.

  • Positive Controls (Untreated, Inoculated): These demonstrate that the pathogen is viable and capable of causing disease under the experimental conditions.

  • Negative Controls (Uninoculated): These ensure that the observed symptoms are due to the pathogen and not other environmental factors.

  • Reference Fungicides: Comparing the novel compound to established fungicides provides a benchmark for its performance and helps to contextualize the results.

By adhering to these standardized protocols and incorporating robust controls, researchers can generate reliable and comparable data to accurately benchmark the performance of 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol as a promising new fungicide.

References

  • Robertson, A. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. Available from: [Link]

  • Alcazar-Fuoli, L., et al. (2015). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. ResearchGate. Available from: [Link]

  • Edwards, J. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available from: [Link]

  • Tenti, E., et al. (2023). A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. MDPI. Available from: [Link]

Sources

Validation of a New Synthetic Route for 1,2,4-Triazole-3-thiols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

The 1,2,4-triazole-3-thiol scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antimicrobial, anticancer, and cholinesterase-inhibiting agents. Historically, synthesizing this moiety has been a bottleneck in drug discovery pipelines due to multi-step procedures, harsh reaction conditions, and the reliance on highly toxic reagents like carbon disulfide (CS₂) or volatile isothiocyanates.

Recently, a breakthrough methodology utilizing Polyphosphate Ester (PPE) has emerged, enabling the direct reaction of thiosemicarbazides with carboxylic acids [1]. As a Senior Application Scientist, I have evaluated this new synthetic route against the traditional multi-step approach. This guide provides an objective comparison of their mechanistic causality, workflow efficiency, and experimental validation.

Mechanistic Evaluation & Causality

The Traditional Multi-Step Route

The conventional synthesis of 1,2,4-triazole-3-thiols relies on a linear, three-to-four-step sequence. It begins with the hydrazinolysis of a carboxylic acid ester to form an acid hydrazide. This intermediate is then reacted with an isothiocyanate or CS₂ under reflux to yield a 1,4-substituted thiosemicarbazide. Finally, alkaline cyclodehydration forces the ring closure .

  • Causality of Inefficiency: Each step requires isolation and purification. The reliance on CS₂ introduces significant toxicity and flammability risks, while the generation of hydrogen sulfide (H₂S) gas during cyclization mandates strict fume hood protocols.

The New PPE-Mediated Route

The newly validated route bypasses the ester and hydrazide intermediates entirely. It leverages Polyphosphate Ester (PPE) as a mild, non-toxic dehydrating and activating agent to directly couple carboxylic acids with thiosemicarbazides .

  • Causality of PPE Activation: PPE activates the carboxylic acid by forming a highly reactive acyl-PPE complex. This avoids the need for harsh chlorinating agents (like SOCl₂ or POCl₃) that often degrade sensitive functional groups.

  • Causality of Hydrothermal Conditions: The acylation is performed in chloroform at 90 °C. Because chloroform boils at ~61 °C, a sealed hydrothermal reaction vessel is required. This autogenous pressure system maintains the solvent in the liquid phase, significantly accelerating the nucleophilic attack of the thiosemicarbazide on the activated carbonyl.

Workflow & Pathway Visualization

SyntheticRoutes cluster_trad Traditional Multi-Step Route cluster_new New PPE-Mediated Route T1 Carboxylic Acid / Ester T2 Acid Hydrazide T1->T2 Hydrazine Reflux T3 Thiosemicarbazide Intermediate T2->T3 Isothiocyanate or CS2 Reflux T4 1,2,4-Triazole-3-thiol T3->T4 Aqueous Base Cyclodehydration N1 Carboxylic Acid + Thiosemicarbazide N2 Acylated Intermediate N1->N2 PPE, CHCl3 90°C (Hydrothermal) N3 1,2,4-Triazole-3-thiol N2->N3 Aqueous KOH Cyclodehydration

Workflow comparison between traditional multi-step synthesis and the new PPE-mediated route.

Mechanism M1 Carboxylic Acid M3 Activated Acyl-PPE Complex M1->M3 M2 Polyphosphate Ester (PPE) M2->M3 Activation M5 Acylated Thiosemicarbazide M3->M5 M4 Thiosemicarbazide M4->M5 Nucleophilic Attack M6 Base-Catalyzed Ring Closure M5->M6 KOH / H2O M7 1,2,4-Triazole-3-thiol M6->M7 -H2O

Mechanistic pathway of the PPE-mediated direct synthesis and base-catalyzed ring closure.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the two methodologies. The new route demonstrates a clear superiority in atom economy, safety, and overall yield.

Performance MetricTraditional RouteNew PPE-Mediated Route
Total Step Count 3 to 4 steps2 steps
Total Reaction Time 14 – 18 hours8 – 10 hours
Key Reagents Hydrazine, CS₂ / IsothiocyanatesPPE, Carboxylic Acids
Toxicity Profile High (Toxic gases, volatile sulfur compounds)Low (Avoids CS₂ and harsh chlorinating agents)
Overall Yield 40% – 55%71% – 85%
Equipment Required Standard Reflux SetupHydrothermal Reaction Vessel

Self-Validating Experimental Protocols

To ensure reproducibility, the protocols below are designed as self-validating systems. Visual cues and specific physicochemical changes are embedded within the steps to confirm reaction progress without requiring immediate spectroscopic analysis.

Protocol A: Traditional Multi-Step Synthesis

Reference standard adapted from established medicinal chemistry workflows .

  • Hydrazinolysis (Step 1): Dissolve the carboxylic acid ester (1.0 eq) in absolute ethanol. Add hydrazine hydrate (80-95%, 1.5 eq) dropwise. Reflux for 6-8 hours.

    • Self-Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The complete disappearance of the high-Rf ester spot validates the formation of the highly polar acid hydrazide.

  • Thiosemicarbazide Formation (Step 2): Dissolve the acid hydrazide (1.0 eq) in ethanol containing KOH (1.1 eq). Cool in an ice bath and add carbon disulfide (1.1 eq) dropwise over 30 minutes. Stir for 12 hours.

    • Self-Validation: The precipitation of a dense potassium dithiocarbazate salt validates successful adduct formation.

  • Cyclodehydration (Step 3): Suspend the intermediate in water. Add hydrazine hydrate (2.0 eq) and reflux for 4-6 hours.

    • Self-Validation: The evolution of H₂S gas (which turns lead acetate paper black) serves as a real-time indicator of ring closure. Once gas evolution ceases, the reaction is complete. Acidify to pH 4-5 with dilute HCl to precipitate the final 1,2,4-triazole-3-thiol.

Protocol B: New PPE-Mediated Direct Synthesis

Validated procedure based on the hydrothermal PPE method .

  • PPE-Mediated Acylation (Step 1): In a 10 mL Teflon-lined hydrothermal reaction vessel, thoroughly mix the free carboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq). Add chloroform (5 mL) and Polyphosphate Ester (PPE, 2.0 eq). Seal the vessel tightly and heat at 90 °C for 4 hours.

    • Self-Validation (Causality): The sealed vessel prevents chloroform evaporation. Upon cooling and opening, add water to the mixture. A distinct biphasic separation validates the partitioning of water-soluble PPE byproducts into the aqueous layer, leaving the acylated intermediate in the organic phase. Evaporate the organic layer to isolate the intermediate.

  • Alkaline Cyclodehydration (Step 2): Suspend the acylated intermediate (1.0 eq) in an aqueous solution of KOH (2.0 eq). Stir the mixture at 90 °C for 4 hours.

    • Causality of Base: KOH deprotonates the intermediate, drastically increasing the nucleophilicity of the nitrogen atom to drive the intramolecular attack on the carbonyl carbon.

    • Self-Validation: Cool the homogeneous reaction mixture to room temperature. Carefully acidify with dilute HCl to exactly pH ~6. The sudden, rapid formation of a crystalline precipitate self-validates the successful cyclodehydration and neutralization of the potassium salt. Filter, wash with a 90:10 Water:Methanol mixture, and dry to obtain the pure 1,2,4-triazole-3-thiol (Yield: ~71-85%).

Conclusion

The validation of the PPE-mediated hydrothermal route marks a significant optimization in heterocyclic synthesis. By eliminating the need for pre-functionalized esters and highly toxic sulfur sources like CS₂, this two-step protocol drastically reduces the E-factor (environmental impact) of the workflow. Furthermore, the thermodynamic driving force provided by the hydrothermal conditions ensures high yields (up to 85%) and simplifies purification. For drug development professionals scaling up 1,2,4-triazole-3-thiol libraries, adopting the PPE-mediated route is highly recommended to accelerate hit-to-lead timelines.

References

  • Tretyakov, B.A., Tikhonova, V.I., Gadomsky, S.Y., & Sanina, N.A. (2025). "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester." Molecules, 30(22), 4422. MDPI. URL:[Link][1]

  • Kochikyan, T. V., et al. (2010). "Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives." Russian Journal of Organic Chemistry, 46(4), 551-555. Springer. URL:[Link][2]

Sources

Safety Operating Guide

5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the disposal of highly functionalized heterocyclic thiols not merely as a regulatory checkbox, but as a critical exercise in chemical stewardship and laboratory safety. 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol presents unique logistical challenges. It combines a biologically active triazole core with a highly volatile, malodorous thiol (-SH) moiety.

Mishandling the disposal of this compound can lead to severe nuisance odors that mimic natural gas leaks, often resulting in costly, building-wide evacuations. The following guide provides a field-proven, self-validating operational plan for the safe handling, inactivation, and disposal of this specific triazole-thiol derivative.

Chemical Profile & Quantitative Disposal Metrics

Before initiating any disposal protocol, it is critical to understand the stoichiometric requirements for chemical inactivation. Summarized below are the quantitative metrics required to safely neutralize the compound before it enters the waste stream.

ParameterOperational Specification
Target Compound 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Target Moiety for Inactivation Thiol (-SH)
Primary Hazard Severe stench (ppb detection threshold), eye/skin irritation
Inactivation Reagent 5.25% Sodium Hypochlorite (NaOCl / Commercial Bleach)
Stoichiometric Ratio (NaOCl : Thiol) 3:1 (Minimum)
Operational Ratio (NaOCl : Thiol) 4:1 (Includes a 25% safety excess)
Reaction Temperature 0°C to 4°C (Ice bath required during addition)
Incubation Time 14 to 24 hours

The Mechanistic Rationale for Thiol Inactivation

Expertise & Experience: Do not simply pour thiol waste into a standard halogenated or aqueous waste carboy. When thiols are mixed with general laboratory waste, they volatilize rapidly. To prevent this, our protocol relies on the oxidative destruction of the thiol group using sodium hypochlorite.

The mechanism involves the oxidation of the volatile thiol into a non-volatile, water-soluble sulfonic acid derivative: R−SH+3NaOCl→R−SO3​H+3NaCl

By utilizing a 25% molar excess of NaOCl, we force the equilibrium entirely to the right. The reaction is highly exothermic; therefore, the causality behind using an ice bath during the initial mixing phase is to prevent the heat of the reaction from volatilizing unreacted thiol before the hypochlorite can neutralize it .

Step-by-Step Disposal Methodologies

Phase 1: Liquid Waste Inactivation (Oxidation)

This procedure applies to unused stock solutions, reaction flow-through, and liquid experimental waste containing the triazole-thiol .

  • Calculate Hypochlorite Requirement: Determine the total moles of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol in your waste. Measure out a volume of 5.25% NaOCl that provides a 4:1 molar excess.

  • Fume Hood Setup: Place a three-necked round-bottom flask (or a heavy-duty HDPE bucket for larger volumes) inside a certified chemical fume hood. Equip the vessel with a magnetic stirrer and submerge it in an ice bath.

  • Controlled Addition: Begin stirring the bleach solution. Using a dropping funnel, add the liquid thiol waste dropwise to the chilled bleach.

  • Incubation: Once the addition is complete, remove the ice bath. Loosely cap the container (to allow for the escape of any generated gases) and let the mixture stir at room temperature for a minimum of 14 to 24 hours .

Phase 2: Solid Waste Containment

Contaminated solids (pipette tips, nitrile gloves, Kimwipes, and rubber septa) cannot be easily oxidized in a bleach bath without creating a messy, mixed-waste hazard. They require strict physical containment .

  • Primary Containment: Place all contaminated solids into a heavy-duty, sealable zip-lock bag while still inside the fume hood.

  • Secondary Containment: Place the sealed zip-lock bag into a wide-mouth, rigid plastic jar with a screw-cap lid.

  • Vapor Sealing: Wrap the external threads of the lid with Teflon tape to create a vapor-tight seal. Label the jar explicitly as "Hazardous Solid Waste - Stench Chemical (Thiol)".

Phase 3: Glassware Decontamination
  • Bleach Bath: Submerge all reaction flasks, separation funnels, and syringes in a freshly prepared 1:1 bleach-to-water bath inside the fume hood.

  • Soaking & Rinsing: Allow the glassware to soak overnight. Once the odor is neutralized, rinse thoroughly with deionized water before transferring to the standard laboratory washing queue.

System Validation & EHS Hand-off

Trustworthiness: A robust safety protocol must be a self-validating system. You must verify that the chemical transformation was successful before handing the waste over to Environmental Health and Safety (EHS).

  • Sensory Validation (Odor Check): After the 24-hour liquid incubation, carefully waft the air above the liquid in the fume hood. The complete absence of the characteristic "skunk-like" sulfurous odor confirms the success of the oxidation.

  • Chemical Validation (pH Adjustment): The resulting sulfonic acid solution will be highly acidic. Test the pH using universal indicator paper. Carefully neutralize the solution to a pH of 6–8 using dilute sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO 3​ ).

  • EHS Transfer: Transfer the neutralized, odor-free solution to a standard aqueous hazardous waste carboy. Label the container with the original chemical constituents, the added bleach, and the final pH. Contact EHS for final pickup and incineration.

Emergency Spill Protocol

In the event of an accidental spill of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol:

  • Isolate: Immediately clear personnel from the area. If the spill is inside the fume hood, lower the sash.

  • Contain: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Cover the spill with an inert absorbent material such as vermiculite or sand.

  • In Situ Oxidation: For small spills, carefully pour a dilute bleach solution directly over the absorbent material to neutralize the thiol on contact.

  • Collect: Sweep the neutralized absorbent into a wide-mouth plastic container, seal with Teflon tape, and manage as solid stench waste.

Operational Workflow Visualization

ThiolDisposal Start 5-Isopropyl-4-(2-methoxyethyl)- 4H-1,2,4-triazole-3-thiol Waste Type Waste Type? Start->Type Liquid Liquid Solutions & Reaction Mixtures Type->Liquid Liquid Solid Contaminated Solids (Gloves, Pipettes, Septa) Type->Solid Solid Oxidation Oxidation in Fume Hood (Add 5.25% NaOCl / Bleach) Liquid->Oxidation Seal Seal in Zip-Lock Bags Solid->Seal Incubate Stir for 14-24 Hours (Convert Thiol to Sulfonic Acid) Oxidation->Incubate Test Test pH & Verify Odor Elimination Incubate->Test Neutralize Neutralize to pH 6-8 Test->Neutralize AqueousWaste Aqueous Hazardous Waste Container Neutralize->AqueousWaste Secondary Place in Wide-Mouth Plastic Jar (Secondary) Seal->Secondary SolidWaste Solid Hazardous Waste Container Secondary->SolidWaste EHSPickup EHS Final Pickup & Incineration AqueousWaste->EHSPickup SolidWaste->EHSPickup

Figure 1: Comprehensive disposal and inactivation workflow for 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol.

References

  • Chemical Waste Disposal Guidelines: Thiols and Sulfides Emory University / Environmental Health and Safety Office URL: [Link]

  • How to Work with Thiols-General SOP University of Rochester URL:[Link]

  • Safe Handling and Storage of Stench Chemicals University of Minnesota Department of Environmental Health and Safety (DEHS) URL: [Link]

Essential Protective Measures for Handling 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: April 2026

As a novel organosulfur compound, 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol requires meticulous handling protocols to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in established safety principles for handling thiols and triazole derivatives. The core principle is the minimization of exposure through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, a risk assessment can be constructed based on its structural motifs: a triazole ring and a thiol (-SH) group.

  • Triazole Moiety : Triazole derivatives can possess a range of biological activities and toxicological profiles. Some are stable, while others can be hazardous. General handling procedures for heterocyclic compounds should be followed.[1][2][3]

  • Thiol (Mercaptan) Group : Thiols are notorious for their potent, unpleasant odors, which can be detected at extremely low concentrations.[4][5] While the odor itself is a nuisance, it serves as a clear indicator of a potential release.[4][5] More critically, many organosulfur compounds can be toxic, and thiols can act as skin and eye irritants.[6][7][8]

Potential Routes of Exposure:

  • Inhalation: Vapors or aerosols, particularly if the compound is volatile or handled as a fine powder.

  • Dermal (Skin) Contact: Direct contact with the solid or solutions can lead to local irritation and potential systemic absorption.

  • Ocular (Eye) Contact: Splashes can cause serious eye irritation.[3][6][7]

  • Ingestion: Accidental ingestion via contaminated hands.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE approach is mandatory for all procedures involving this compound. The selection of PPE must be based on a thorough risk assessment of the specific task being performed.[9]

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection ANSI-approved safety goggles with side shields are the minimum requirement. A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transferring solutions, heating).[1][9][10]Protects against splashes and potential vapors. Contact lenses should be avoided as they can trap and concentrate irritants.[1]
Hand Protection Double-gloving with chemically resistant nitrile gloves (minimum 5-mil thickness) is required for all handling.[9][10][11]The outer glove provides primary protection and can be changed frequently. The inner glove protects against exposure during doffing. Nitrile offers good resistance to a range of chemicals, but gloves should be changed immediately upon known or suspected contact.[12][13][14] For prolonged tasks, consider heavier-duty gloves like butyl rubber.
Body Protection A flame-resistant laboratory coat must be worn and fully fastened. For large-scale operations or significant splash risks, a chemically resistant apron over the lab coat is recommended.[9][11]Protects skin and personal clothing from contamination. Lab coats should be laundered professionally and never taken home.[1][2]
Respiratory Protection All manipulations must be performed within a certified chemical fume hood.[10]A fume hood is the primary engineering control to prevent inhalation of vapors or dust. If procedures with a high aerosolization risk must be performed outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][11]
Foot Protection Fully enclosed, non-porous shoes must be worn at all times in the laboratory.Protects feet from spills and dropped objects.
Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidental releases.

3.1 Pre-Handling Checklist

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Gather the chemical, solvents, glassware, and waste containers and place them inside the fume hood before starting.

  • Inspect PPE: Check all PPE for defects, such as cracks in goggles or pinholes in gloves.

  • Prepare Decontamination Solution: Have a freshly prepared bleach solution (typically 10% household bleach) ready for decontaminating glassware and surfaces.[4][15]

3.2 Handling the Compound

  • Don PPE: Put on all required PPE before entering the laboratory space where the chemical is stored or handled.

  • Work Within the Fume Hood: Conduct all transfers, weighing, and solution preparations deep within the fume hood, at least 6 inches from the sash. Keep the sash at the lowest practical height.

  • Use Appropriate Tools: Use spatulas and weighing paper for solids. For liquid transfers, use a syringe or cannula to avoid pouring.

  • Seal Containers: Keep all containers of the compound and its solutions tightly sealed when not in immediate use.[1][2]

3.3 Post-Handling Decontamination

  • Initial Rinse: Immediately after use, rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol) inside the fume hood, collecting the rinse as hazardous waste.

  • Bleach Soak: Submerge the rinsed glassware in the prepared bleach bath inside the fume hood. Allow it to soak for at least 24 hours to oxidize the thiol.[4][15]

  • Wipe Down: Decontaminate the fume hood surfaces and any other potentially contaminated areas with the bleach solution, followed by a water rinse.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid self-contamination. Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Managing Thiol-Containing Waste

Proper segregation and treatment of waste are critical to prevent environmental release and ensure compliance. All waste generated must be handled as hazardous waste.[16][17]

Waste Stream Management:

  • Solid Waste: Contaminated gloves, weighing paper, pipette tips, and other disposables should be placed in a dedicated, sealed, and clearly labeled hazardous waste bag inside the fume hood.[4][17]

  • Liquid Waste: All solutions, reaction mixtures, and solvent rinses containing the thiol must be collected in a designated, sealed, and labeled hazardous waste container.

  • Decontamination Solutions: The bleach solution used for decontamination should also be collected and disposed of as hazardous waste.[4] Do not pour bleach solutions containing thiols down the drain without confirming local regulations, as oxidation byproducts may also be regulated.[15][18]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][19]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7][19]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19][20]

  • Spill: For small spills within a fume hood, absorb the material with a chemical absorbent. Decontaminate the area with bleach solution. For larger spills, evacuate the laboratory, close the door, and contact the institutional Environmental Health and Safety (EHS) office immediately.[4]

PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Task Assessment ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat - Closed-toe Shoes start->ppe_base All Tasks fume_hood Is the task performed in a certified fume hood? ppe_resp NIOSH-Approved Respirator (Organic Vapor Cartridge) fume_hood->ppe_resp No splash_risk High splash potential? (e.g., large volume transfer) fume_hood->splash_risk Yes ppe_base->fume_hood ppe_splash Add Face Shield scale_risk Large scale or high concentration? ppe_splash->scale_risk end_point Proceed with Task ppe_resp->end_point ppe_apron Add Chemical Apron ppe_apron->end_point splash_risk->ppe_splash Yes splash_risk->scale_risk No scale_risk->ppe_apron Yes scale_risk->end_point No

Caption: PPE selection decision tree for handling the target compound.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Fent, K. W., & Evans, D. E. (2012). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 9(10), 575–584. Retrieved from [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Standard Operation Procedure for Disposal of Unknown Thiols. (2008). University of Massachusetts Lowell. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). North Carolina State University Environmental Health and Safety. Retrieved from [Link]

  • Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Retrieved from [Link]

  • Handling thiols in the lab. (2013). Reddit. Retrieved from [Link]

  • Kimberly-Clark* Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]

  • Nitrile Glove Chemical Resistance Guide. (2025). S&G Gloves. Retrieved from [Link]

  • Thiols. (2020). University College London Safety Services. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • LLG-Gloves Nitrile Chemical resistance. (n.d.). Lab Logistics Group. Retrieved from [Link]

  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2013). ResearchGate. Retrieved from [Link]

  • 1H-1,2,4-Triazole-3-thiol Safety Data Sheet. (2012). Watson International. Retrieved from [Link]

  • Sulfur. (n.d.). Wikipedia. Retrieved from [Link]

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